1-Phenethylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEKLYJIVXGPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444078 | |
| Record name | 1-phenethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51448-56-7 | |
| Record name | 1-phenethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-phenylethyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Phenethylpiperidin-4-amine chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenethyl-N-phenylpiperidin-4-amine, commonly known as 4-anilino-N-phenethylpiperidine (4-ANPP) or despropionylfentanyl, is a synthetic organic compound of the 4-anilidopiperidine class.[1][2] This class of compounds is a significant pharmacophore in medicinal chemistry, forming the structural basis for a range of potent synthetic opioid analgesics, most notably fentanyl and its analogues.[1] 4-ANPP is a direct and immediate precursor in the synthesis of fentanyl and is also found as a metabolite of several fentanyl analogues.[1][3] Due to its role in the synthesis of controlled substances, 4-ANPP is a regulated chemical in many jurisdictions.[1][4] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.
Chemical Structure and Identifiers
The molecular structure of 4-ANPP consists of a piperidine ring with a phenethyl group attached to the piperidine nitrogen and an aniline group attached at the 4-position of the piperidine ring.
| Identifier | Value |
| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine[2][4] |
| Common Names | 4-ANPP, Despropionylfentanyl, 4-Anilino-N-phenethylpiperidine[2][4] |
| CAS Number | 21409-26-7[1][2][4] |
| Molecular Formula | C19H24N2[1][4] |
| SMILES | C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3[1][2][4] |
| InChI Key | ZCMDXDQUYIWEKB-UHFFFAOYSA-N[1][2][4] |
Physicochemical Properties
A summary of the key physicochemical properties of 4-ANPP is provided below.
| Property | Value | Source |
| Molecular Weight | 280.41 g/mol | [5][6] |
| Melting Point | 94-96 °C | [6][7] |
| Boiling Point | 172-176 °C at 0.15 Torr | [6] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [6][8] |
| pKa (Predicted) | 9.03 ± 0.10 | [6][8] |
Experimental Protocols
Synthesis of 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP)
A prevalent and efficient method for the synthesis of 4-ANPP is through reductive amination, often referred to as the "Siegfried method".[1][2]
Methodology:
-
Reaction Setup: The synthesis typically begins with the reaction of N-phenethyl-4-piperidone (NPP) and aniline.[1]
-
Solvent and Catalyst: The reaction is carried out in a suitable solvent, such as dichloromethane or dichloroethane. An acid catalyst, like acetic acid, is often added to facilitate the formation of an imine intermediate.[1]
-
Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride, is used to reduce the imine to the final amine product.[1] Sodium borohydride has also been employed as an alternative reducing agent.[1]
-
One-Pot Variation: A one-pot reaction variant involves the initial reductive alkylation of 4-piperidone with phenylacetaldehyde to form N-phenethyl-4-piperidone, which then undergoes reductive amination with aniline in the same reaction vessel.[1]
Synthesis of Fentanyl from 4-ANPP
4-ANPP is the direct precursor to fentanyl via an N-acylation reaction.[1]
Methodology:
-
Reactants: 4-ANPP is treated with an acylating agent, which is typically propionyl chloride or propionic anhydride.[1]
-
Reaction: This acylation reaction directly yields N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide, the chemical name for fentanyl.[1]
Biological Interaction and Signaling
The 4-anilidopiperidine scaffold of 4-ANPP and its derivatives, such as fentanyl, are known to exert their effects primarily through interaction with the mu-opioid receptor.[1]
Key Interaction:
-
Binding Site: Several amino acid residues within the transmembrane helices of the mu-opioid receptor are crucial for binding the 4-anilidopiperidine scaffold.[1]
-
Critical Anchor Point: Aspartic Acid 147 (Asp147), located in transmembrane helix 3 (TM3), is considered a critical anchor point for the binding of this class of compounds.[1]
Conclusion
1-Phenethyl-N-phenylpiperidin-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its role as a key intermediate in the synthesis of fentanyl and related opioids. Understanding its chemical properties, structure, and synthetic pathways is crucial for researchers in drug development, forensic science, and regulatory affairs. The information presented in this guide provides a foundational overview for professionals working with this important chemical entity.
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. 4-ANPP - Wikipedia [en.wikipedia.org]
- 3. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Phenyl-1-(2-phenylethyl)piperidin-4-amine [lgcstandards.com]
- 6. 21409-26-7 CAS MSDS (4-AMINOPHENYL-1-PHENETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-Phenethyl-N-phenyl-piperidin-4-amine | CAS 21409-26-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 4-AMINOPHENYL-1-PHENETHYLPIPERIDINE | 21409-26-7 [amp.chemicalbook.com]
4-ANPP CAS number and molecular weight
An In-Depth Technical Guide to 4-Anilino-N-phenethylpiperidine (4-ANPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and numerous fentanyl analogs.[1][2][3] It is also a minor metabolite of fentanyl and several of its derivatives, formed through amide hydrolysis.[4][5][6][7] Due to its direct role in the production of illicitly manufactured fentanyl, 4-ANPP is a regulated Schedule II substance in the United States.[1][8][9] Pharmacologically, 4-ANPP is considered inactive and does not produce opioid effects.[4][6] Its presence in forensic samples serves as a key indicator of fentanyl exposure or use, and as an impurity, it can provide insights into the synthetic route used for production.[4][8] This guide provides a comprehensive overview of the physicochemical properties, synthesis pathways, metabolic fate, and analytical detection methods for 4-ANPP.
Physicochemical Properties
4-ANPP is a synthetic compound categorized as a piperidinamine.[2] Its fundamental properties are essential for its identification and handling in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | N-Phenyl-1-(2-phenylethyl)piperidin-4-amine | [1] |
| Synonyms | 4-Anilino-N-phenethylpiperidine, Despropionyl fentanyl | [1][2][4] |
| CAS Number | 21409-26-7 | [1][2] |
| Molecular Formula | C₁₉H₂₄N₂ | [2] |
| Molecular Weight | 280.41 g/mol | [1] |
| Appearance | Typically a white to off-white crystalline solid | [10] |
Role in Fentanyl Synthesis
4-ANPP is a pivotal precursor in well-documented fentanyl synthesis routes, most notably the Siegfried method.[1][8] Its formation and subsequent conversion to fentanyl are key steps in both legitimate pharmaceutical production and clandestine manufacturing.
Synthesis of 4-ANPP (Siegfried Method)
The Siegfried method involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1] This reaction forms the core structure of 4-ANPP.
Caption: Synthesis of 4-ANPP via the Siegfried method.
Conversion of 4-ANPP to Fentanyl and Analogs
Once synthesized, 4-ANPP is converted to fentanyl through acylation. This is typically achieved by reacting 4-ANPP with propionyl chloride or propionyl anhydride.[1][4] Similarly, reacting 4-ANPP with other acylating agents, such as acetic anhydride, produces fentanyl analogs like acetylfentanyl.[1][4][6]
Caption: Conversion of 4-ANPP to Fentanyl and Acetylfentanyl.
Metabolic Fate
While primarily known as a precursor, 4-ANPP is also a metabolite. Fentanyl is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its main inactive metabolite, norfentanyl.[4][6] A minor metabolic pathway for fentanyl and several of its analogs (including acetylfentanyl, butyrylfentanyl, and furanylfentanyl) is amide hydrolysis, which cleaves the propionamide group to yield 4-ANPP.[2][5][7][9] Therefore, the presence of 4-ANPP in a biological sample can result from either the ingestion of an impure fentanyl product or the metabolic breakdown of fentanyl itself.[4][5]
Analytical Methodologies
The detection and quantification of 4-ANPP are crucial in forensic toxicology and law enforcement. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][11][12]
Experimental Protocols
Sample Preparation (General Overview):
-
Biological Samples (Blood, Urine): A common approach involves solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix.[12][13] The process typically includes sample dilution, conditioning of the SPE column, sample loading, washing with various solvents to remove interferences, and finally, elution of the target analyte.[13] The eluate is then evaporated and reconstituted in a suitable solvent for analysis.[13]
-
Seized Drug Samples: For qualitative analysis, samples can be prepared by simple dilution in an organic solvent like chloroform or methanol.[11]
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Samples are introduced into the GC, where analytes are separated based on their volatility and interaction with a capillary column (e.g., DB-1 MS).[11] The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data for identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method. Separation is achieved on an LC column (e.g., biphenyl column) with a mobile phase gradient.[13][14] The mass spectrometer operates in multiple reaction monitoring (MRM) mode, providing excellent selectivity for quantification in complex matrices like blood and urine.[14]
The following diagram illustrates a generalized workflow for the analysis of 4-ANPP in a forensic laboratory.
Caption: General analytical workflow for 4-ANPP detection.
Quantitative Analytical Data
The sensitivity of modern analytical methods allows for the detection of 4-ANPP at very low concentrations.
| Matrix | Method | Limit of Detection (LOD) / Reporting Limit | Average Concentration (Postmortem Cases) | Reference(s) |
| Blood | LC-MS/MS | 100 pg/mL (Reporting Limit) | 3.13 ± 2.37 µg/L | [6][14] |
| Urine | LC-MS/MS | 0.1 ng/mL (Reporting Limit) | 50.5 ± 50.9 µg/L | [4][14] |
| Hair | UHPLC-MS/MS | - | 10.8 ± 0.57 ng/g | [14][15] |
| Plasma | LC-MS/MS | 0.0125 ng/mL (LOD) | - | [16] |
Pharmacological and Toxicological Profile
Current scientific literature consistently reports that 4-ANPP is pharmacologically inactive.[4][6] It does not bind significantly to opioid receptors and therefore does not contribute to the toxic effects seen in fentanyl overdoses.[4] Its clinical significance is primarily as a biomarker for exposure to fentanyl or related compounds.[4] Due to its lack of activity, it is generally not included in the cause of death in toxicological reports.[4]
Regulatory Status
Given its essential role as an immediate precursor in the synthesis of fentanyl, 4-ANPP is a controlled substance. In the United States, the Drug Enforcement Administration (DEA) classified 4-ANPP as a Schedule II immediate precursor.[1][2][8] This regulation is intended to prevent its diversion for the illicit production of fentanyl.[8]
Conclusion
4-ANPP is a compound of significant interest in forensic science, toxicology, and pharmacology. While pharmacologically inactive, its dual identity as a key synthetic precursor and a minor metabolite of fentanyl makes it an indispensable analyte for tracking the manufacture, trafficking, and use of illicit opioids. A thorough understanding of its chemical properties, synthesis pathways, and analytical behavior is essential for professionals working to address the ongoing opioid crisis.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-ANPP (CRM) - Analytical Standards - CAT N°: 22700 [bertin-bioreagent.com]
- 4. axisfortox.com [axisfortox.com]
- 5. caymanchem.com [caymanchem.com]
- 6. axisfortox.com [axisfortox.com]
- 7. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Federal Register :: Request Access [unblock.federalregister.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. swgdrug.org [swgdrug.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 15. Detection of fentanyl analogs and synthetic opioids in real hair samples - CDUHR [cduhr.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 1-Phenethylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the chemical compound 1-Phenethylpiperidin-4-amine. Due to the limited availability of public spectroscopic data for this specific molecule, this document focuses on the expected spectral characteristics based on its structure and provides detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
-
IUPAC Name: 1-(2-phenylethyl)piperidin-4-amine
-
CAS Number: 51448-56-7
-
Molecular Formula: C₁₃H₂₀N₂
-
Molecular Weight: 204.31 g/mol
-
Structure:
(Image Source: PubChem CID 10728788)
Predicted Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenethyl group, the piperidine ring, and the amine group.
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms in the phenyl ring, the ethyl linker, and the piperidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Phenyl group (aromatic CH) | 7.1 - 7.3 | 125 - 129 |
| Phenyl group (quaternary C) | - | ~140 |
| -CH₂- (ethyl, attached to Ph) | 2.7 - 2.9 | ~34 |
| -CH₂- (ethyl, attached to N) | 2.5 - 2.7 | ~60 |
| Piperidine ring CH₂ (axial/eq.) | 1.4 - 2.0 | ~30-55 |
| Piperidine ring CH (at C4) | 2.6 - 2.8 | ~50 |
| Amine group (-NH₂) | Broad signal, 1.0 - 3.0 | - |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
The IR spectrum of this compound, a primary amine, is expected to exhibit characteristic absorption bands.
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (primary amine) | 3300 - 3500 | Two bands, symmetric and asymmetric |
| C-H Stretch (aromatic) | 3000 - 3100 | Sharp peaks |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong, sharp peaks |
| N-H Bend (primary amine) | 1580 - 1650 | Bending vibration |
| C=C Stretch (aromatic ring) | 1450 - 1600 | Multiple bands |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to weak absorption |
Primary amines are characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region, which are typically sharper and less intense than the O-H bands of alcohols.[1][2]
In mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value (m/z) | Description |
| Molecular Ion Peak [M]⁺ | 204.16 | Corresponds to the molecular weight of the compound. |
| Major Fragment 1 | 113 | Loss of the phenethyl group. |
| Major Fragment 2 | 91 | Tropylium ion from the phenethyl group. |
| Base Peak | Variable | The most abundant fragment, often resulting from alpha-cleavage.[1] |
The fragmentation of alkylamines in mass spectrometry is often characterized by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃.
-
Pulse Program: Proton-decoupled.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Column: A non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Mass Range: 40 - 500 m/z.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Spectroscopic characterization workflow.
References
Physical and chemical characteristics of despropionyl fentanyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Despropionyl fentanyl, also known as 4-anilino-N-phenethylpiperidine (4-ANPP), is a key chemical intermediate in the synthesis of fentanyl and its analogues. It is also a minor metabolite of fentanyl. This technical guide provides a comprehensive overview of the physical and chemical characteristics, analytical methodologies, and pharmacological properties of despropionyl fentanyl. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Characteristics
Despropionyl fentanyl is a synthetic piperidine derivative. It is typically encountered as a white to off-white crystalline solid.[1] Key identifying information and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of Despropionyl Fentanyl
| Identifier | Value |
| Chemical Name | N-phenyl-1-(2-phenylethyl)-4-piperidinamine |
| Synonyms | 4-ANPP, Despropionyl fentanyl, 4-Anilino-N-phenethylpiperidine |
| CAS Number | 21409-26-7[2] |
| Molecular Formula | C₁₉H₂₄N₂[2] |
| Molecular Weight | 280.4 g/mol [2] |
| InChI Key | ZCMDXDQUYIWEKB-UHFFFAOYSA-N[2] |
| SMILES | C1(NC2CCN(CCC3=CC=CC=C3)CC2)=CC=CC=C1[2] |
Table 2: Physical Properties of Despropionyl Fentanyl
| Property | Value |
| Physical State | Solid[2] |
| Appearance | White to off-white crystalline solid[1] |
| Solubility | Soluble in acetonitrile, DMSO, and methanol.[2] |
| Melting Point | 98-100°C |
| Boiling Point | Not available |
| pKa | Not available |
Experimental Protocols
Synthesis of Despropionyl Fentanyl (4-ANPP)
Despropionyl fentanyl is a key intermediate in the Siegfried synthesis of fentanyl.[3] The following is a general synthetic protocol:
Reaction Scheme:
Caption: Reductive amination of N-phenethyl-4-piperidinone to form 4-ANPP.
Procedure:
A common method for the synthesis of 4-ANPP involves the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline.
-
Imine Formation: N-phenethyl-4-piperidinone is reacted with aniline to form the corresponding imine derivative.[4]
-
Reduction: The imine is then reduced to the secondary amine, 4-ANPP, using a reducing agent such as sodium borohydride.[4]
-
Purification: The resulting 4-ANPP can be purified by recrystallization from a suitable solvent system, such as a chloroform-petroleum ether mixture.
A detailed experimental procedure is outlined by Janssen (1965) and later adaptations.[4] A patent describes the synthesis where 4-piperidone hydrochloride is first reacted with aniline in a reducing environment to produce 4-anilinopiperidine, which is then alkylated with phenethyl halide to yield 4-anilino-N-phenethylpiperidine.[5]
Analytical Methods
The detection and quantification of despropionyl fentanyl are crucial in forensic toxicology and in monitoring illicit fentanyl production.
GC-MS is a widely used technique for the identification of 4-ANPP.
Sample Preparation: A common method involves acid/base liquid-liquid extraction.[6]
Instrumentation and Conditions:
-
Column: DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent.[7]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[7]
-
Injector Temperature: 280°C.[7]
-
MSD Transfer Line Temperature: 280°C.[7]
The electron ionization (EI) mass spectrum of 4-ANPP is characterized by specific fragmentation patterns that allow for its identification.[7]
Caption: General workflow for the GC-MS analysis of 4-ANPP.
LC-MS/MS provides high sensitivity and specificity for the quantification of 4-ANPP in complex matrices such as blood and urine.
Sample Preparation: Solid-phase extraction (SPE) is often employed to isolate the analyte from biological samples.[8]
Instrumentation and Conditions:
-
LC System: Waters Acquity UPLC or equivalent.[9]
-
Column: A variety of columns can be used, including Raptor biphenyl and C18 columns.[8][10]
-
Mobile Phase: Typically consists of a gradient of aqueous ammonium formate with formic acid and acetonitrile with formic acid.[8]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
The use of multiple reaction monitoring (MRM) allows for the selective and sensitive detection of 4-ANPP and its metabolites.[11]
Spectral Data
Mass Spectrometry
The mass spectrum of despropionyl fentanyl exhibits characteristic fragmentation patterns. Under electron ionization, a key fragment is often observed at m/z 188.[12] A detailed study of the fragmentation pathways of fentanyl and 4-ANPP using multi-stage mass spectrometry has been conducted to differentiate isobaric product ions.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-ANPP in DMSO-d₆ shows characteristic signals for the aromatic and aliphatic protons.[7]
Pharmacological Characteristics
Despropionyl fentanyl is generally considered to be pharmacologically inactive as an opioid.[14][15] Its primary significance in a biological context is as a metabolite of fentanyl and a marker of exposure to illicitly manufactured fentanyl products.[14][15]
Receptor Binding Affinity
Studies have shown that despropionyl fentanyl has a very low affinity for opioid receptors.
Table 3: Opioid Receptor Binding Affinity of Despropionyl Fentanyl
| Receptor | Kᵢ (nM) |
| μ-opioid receptor (MOR) | 671 ± 75 |
| κ-opioid receptor (KOR) | >10,000 |
| δ-opioid receptor (DOR) | >10,000 |
(Data from Eshleman et al., 2020)[16]
Signaling Pathways
Given its negligible affinity and activity at opioid receptors, despropionyl fentanyl is not expected to significantly engage downstream signaling pathways typically associated with opioid agonists (e.g., G-protein activation, β-arrestin recruitment).
Caption: Despropionyl fentanyl's interaction with the μ-opioid receptor.
Metabolism
Despropionyl fentanyl is a minor metabolite of fentanyl, formed via amide hydrolysis.[14][17] The primary metabolic pathway for fentanyl is N-dealkylation to norfentanyl, catalyzed mainly by the cytochrome P450 enzyme CYP3A4.[14] The presence of 4-ANPP in biological samples can indicate exposure to fentanyl, but it can also be present as an impurity in illicitly manufactured fentanyl.[15][18]
Conclusion
Despropionyl fentanyl (4-ANPP) is a critical compound in the context of fentanyl synthesis and metabolism. While it exhibits negligible pharmacological activity, its detection is of significant interest in forensic and clinical settings. This guide provides a foundational understanding of its chemical, physical, and analytical characteristics to aid professionals in the field. Further research into its specific physical properties and the development of standardized, detailed protocols for its synthesis and analysis will continue to be of value.
References
- 1. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-ANPP - Wikipedia [en.wikipedia.org]
- 4. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 5. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 6. cfsre.org [cfsre.org]
- 7. swgdrug.org [swgdrug.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 11. shimadzu.com [shimadzu.com]
- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 13. The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry and isotopic labeling [ojp.gov]
- 14. axisfortox.com [axisfortox.com]
- 15. axisfortox.com [axisfortox.com]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Role of 4-ANPP in Fentanyl Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and its analogues.[1] Chemically, it is the immediate precursor to fentanyl, lacking only the propionyl group on the anilino nitrogen atom.[1] While pharmacologically inactive itself, 4-ANPP's significance lies in its dual identity: it is a key precursor in several common clandestine synthesis routes for fentanyl and also a minor metabolite of fentanyl and related compounds found in biological samples.[2][3] Its presence in seized drug samples is a strong indicator of illicit synthesis, as it is not used in the production of pharmaceutical-grade fentanyl.[3] This guide provides a technical overview of 4-ANPP's role in fentanyl synthesis, focusing on the prevalent Siegfried method, and details the subsequent mechanism of action of the resulting fentanyl product.
Fentanyl Synthesis via the Siegfried Method
The Siegfried method is a widely recognized synthetic route for producing fentanyl that utilizes 4-ANPP as the immediate precursor.[4][5] This pathway is favored in clandestine settings due to its relative simplicity and the availability of starting materials. The synthesis is generally a two-step process starting from N-phenethyl-4-piperidone (NPP).
-
Formation of 4-ANPP : The first step involves the reductive amination of NPP with aniline. In this reaction, the ketone group of NPP reacts with aniline to form an imine intermediate, which is then reduced in situ to the secondary amine, yielding 4-ANPP.[1]
-
Acylation of 4-ANPP to Fentanyl : The final step is the acylation of the 4-ANPP intermediate. This is achieved by reacting 4-ANPP with propionyl chloride or propionyl anhydride.[1][6] The reaction adds the characteristic propionyl group to the nitrogen of the aniline moiety, completing the synthesis of fentanyl.[1]
The overall workflow is a robust and efficient method for producing the final fentanyl molecule.
Experimental Protocols
An efficient and optimized three-step synthesis starting from 4-piperidone monohydrate hydrochloride has been reported, which provides a clear methodology for laboratory-scale production.[7] The protocols for the final two steps, corresponding to the Siegfried method, are detailed below.
Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline (4-ANPP)[7]
-
Materials : N-phenylethylpiperidin-4-one (1.0 eq), aniline (1.2 eq), sodium triacetoxyborohydride (1.5 eq), glacial acetic acid (1.2 eq), and dichloroethane (DCE) as the solvent.
-
Procedure : To a solution of N-phenylethylpiperidin-4-one in DCE, aniline and glacial acetic acid are added. The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride is then added portion-wise, and the reaction is stirred for an additional 48 hours.
-
Workup : The reaction is quenched with a saturated solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated in vacuo. The resulting product is purified by flash column chromatography.
Synthesis of Fentanyl from 4-ANPP[7]
-
Materials : N-[1-(2-phenylethyl)-4-piperidinyl]aniline (4-ANPP) (1.0 eq), propionyl chloride (1.2 eq), and Hunig's base (N,N-diisopropylethylamine) (1.5 eq) in CH₂Cl₂.
-
Procedure : To a solution of 4-ANPP in CH₂Cl₂, Hunig's base is added, and the mixture is cooled to 0 °C. Propionyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Workup : The reaction is quenched with a saturated solution of NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Quantitative Synthesis Data
The optimized protocols provide excellent yields for the synthesis of fentanyl from commercially available starting materials. The quantitative data for the key transformations are summarized below.
| Step | Reactants | Solvent | Conditions | Yield | Reference |
| Reductive Amination (NPP → 4-ANPP) | NPP, Aniline, NaBH(OAc)₃, Acetic Acid | DCE | Room Temp, 48 h | 91% | [7] |
| Acylation (4-ANPP → Fentanyl) | 4-ANPP, Propionyl Chloride, Hunig's Base | CH₂Cl₂ | 0 °C to Room Temp, 12 h | 95% | [7] |
| Acylation (Alternative) | 4-ANPP, Propionyl Chloride, Pyridine | DCM | Room Temp | >90% | [3][6] |
Fentanyl's Mechanism of Action: Mu-Opioid Receptor Signaling
Fentanyl exerts its potent analgesic effects by acting as a strong agonist at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[8] The activation of MOR initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Upon binding of fentanyl, the MOR undergoes a conformational change, activating its associated inhibitory G-protein (Gi/o).[8] The activated Gi-protein dissociates into its Gαi and Gβγ subunits, which then modulate downstream effectors:
-
Gαi Subunit : This subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] Reduced cAMP levels decrease the activity of protein kinase A (PKA).
-
Gβγ Subunit : This complex has two main effects. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.[9] It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx, which is critical for the release of neurotransmitters like glutamate and substance P from presynaptic terminals.[9]
The combined effect of neuronal hyperpolarization and decreased release of excitatory neurotransmitters underlies the powerful analgesic and sedative properties of fentanyl.[9]
Forensic and Regulatory Significance
The detection of 4-ANPP in drug seizures is of high forensic value, as it points specifically to the Siegfried synthesis route or a similar clandestine method.[4] Regulatory bodies worldwide have taken action to control 4-ANPP to disrupt the illicit production of fentanyl. In the United States, 4-ANPP is controlled as a Schedule II immediate precursor to fentanyl.[5] Similarly, international bodies have placed 4-ANPP and its own precursor, NPP, under international control to restrict their diversion for illicit manufacturing.[5]
Conclusion
4-ANPP is a pivotal molecule in the landscape of synthetic opioids. As the direct and immediate precursor in the widely used Siegfried synthesis, it represents a critical chokepoint for the illicit production of fentanyl. Understanding the chemistry of its conversion to fentanyl, coupled with knowledge of the final product's potent pharmacological action at the μ-opioid receptor, is essential for law enforcement, forensic chemists, and researchers in the field of drug development. The detailed synthetic protocols and mechanistic insights provided in this guide offer a comprehensive technical overview for professionals working to address the challenges posed by synthetic opioids.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. osti.gov [osti.gov]
- 5. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 6. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Silent Sentinel: Identifying 1-Phenethylpiperidin-4-amine (4-ANPP) as a Key Impurity in Illicit Opioid Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ongoing opioid crisis is largely fueled by the proliferation of potent synthetic opioids, most notably fentanyl and its analogues. The clandestine manufacturing of these substances often results in impure products containing a variety of precursors, byproducts, and unreacted starting materials. Among these, 1-Phenethylpiperidin-4-amine, commonly known as 4-anilino-N-phenethylpiperidine (4-ANPP), has emerged as a critical impurity. Its presence in seized drug samples serves as a significant chemical signature, providing valuable intelligence on the synthetic routes employed in illicit drug production.[1][2][3] This technical guide provides a comprehensive overview of the role of 4-ANPP as an impurity in opioids, detailing its origins in common synthesis pathways and presenting robust analytical methodologies for its identification and quantification.
The Role of 4-ANPP in Fentanyl Synthesis
4-ANPP is a crucial intermediate in several common methods for synthesizing fentanyl. Its presence as an impurity in the final product typically indicates incomplete chemical conversion or inadequate purification.[1] Therefore, the detection and quantification of 4-ANPP can offer insights into the sophistication and specific methodologies of clandestine laboratories.
Two of the most well-known fentanyl synthesis routes that involve 4-ANPP as a direct precursor are the Siegfried method and the Gupta method. In these pathways, 4-ANPP is acylated in the final step to produce fentanyl.
Below is a diagram illustrating the pivotal position of 4-ANPP in a common fentanyl synthesis route.
References
1-Phenethylpiperidin-4-amine: A Comprehensive Technical Guide on its Classification as a Piperidine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-Phenethylpiperidin-4-amine, a pivotal chemical intermediate in the synthesis of various synthetic opioids. This document elucidates its classification as a piperidine derivative, detailing its chemical structure, synthesis, and physicochemical properties. Furthermore, this guide outlines its crucial role as a precursor in the production of potent analgesics, including fentanyl and its analogues. Experimental protocols for its synthesis are provided, alongside visualizations to illustrate its chemical structure and synthetic pathway.
Introduction
This compound, also known by synonyms such as 4-Anilino-N-phenethylpiperidine (4-ANPP) and Despropionylfentanyl, is a member of the 4-anilidopiperidine class of chemical compounds.[1][2] Its core structure is built upon a piperidine ring, establishing it as a piperidine derivative.[1] This compound serves as a critical precursor in the synthesis of numerous potent synthetic opioid analgesics, most notably fentanyl.[1][3] While this compound itself is not considered psychoactive, its significance lies in its role as a direct intermediate in the manufacturing of controlled substances.[3][4] Consequently, it is a regulated substance in many jurisdictions.[1]
Chemical Classification and Structure
The classification of this compound as a piperidine derivative is fundamentally based on its molecular architecture. The molecule incorporates a central piperidine ring, a six-membered heterocyclic amine.
IUPAC Name: N-phenyl-1-(2-phenylethyl)piperidin-4-amine[2]
Chemical Formula: C₁₉H₂₄N₂[2]
Molecular Weight: 280.41 g/mol [2]
The structure is characterized by a piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with an amino group, which is further substituted with a phenyl group.
Figure 1: Chemical Structure of this compound.
Physicochemical and Regulatory Data
The following table summarizes key physicochemical and regulatory information for this compound.
| Property | Value | Reference |
| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | [2] |
| Synonyms | 4-ANPP, 4-Anilino-N-phenethylpiperidine, Despropionylfentanyl | [1][2][3] |
| CAS Number | 21409-26-7 | [2] |
| Molecular Formula | C₁₉H₂₄N₂ | [2] |
| Molecular Weight | 280.41 g/mol | [2] |
| DEA Schedule | Schedule II (as an immediate precursor to fentanyl) | [2] |
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound is through reductive amination.[1] The "Siegfried method" is a well-documented synthetic route that utilizes this approach.[3]
Experimental Protocol: The Siegfried Method
This method involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[3]
Reactants:
-
N-phenethyl-4-piperidone (NPP)
-
Aniline
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Solvent (e.g., methanol, ethanol, or dichloromethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
N-phenethyl-4-piperidone and aniline are dissolved in a suitable solvent.
-
The reducing agent is added to the mixture. If a borohydride-based reducing agent is used, it is typically added portion-wise at a controlled temperature. For catalytic hydrogenation, a suitable catalyst (e.g., Palladium on carbon) is added, and the reaction is conducted under a hydrogen atmosphere.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is worked up by quenching any remaining reducing agent, followed by extraction and purification of the product. Purification is typically achieved through crystallization or column chromatography.
Figure 2: Siegfried Method for 4-ANPP Synthesis.
Role as a Precursor in Fentanyl Synthesis
This compound is a direct precursor in the synthesis of fentanyl and its analogues.[1][3] The subsequent step involves the acylation of the secondary amine of 4-ANPP.
Synthesis of Fentanyl from this compound
Reactants:
-
This compound (4-ANPP)
-
Propionyl chloride or propionic anhydride
-
Base (e.g., triethylamine or pyridine)
-
Solvent (e.g., dichloromethane or toluene)
Procedure:
-
This compound is dissolved in a suitable solvent along with a base.
-
Propionyl chloride or propionic anhydride is added dropwise to the solution, typically at a reduced temperature to control the exothermic reaction.
-
The reaction mixture is stirred until the acylation is complete.
-
The final product, fentanyl, is then isolated and purified.
Figure 3: Synthetic Pathway from Precursors to Fentanyl.
Pharmacological Profile
Unlike its potent derivatives, this compound is generally considered to be pharmacologically inactive as an opioid.[3] Its primary significance in the field of pharmacology and drug development is as a key building block for a class of compounds with significant analgesic properties.[1][5] The structural modifications made to the 4-anilino group are critical for the opioid receptor activity of the resulting fentanyl analogues.[6]
Conclusion
This compound is unequivocally classified as a piperidine derivative due to the presence of the core piperidine heterocyclic system. Its chemical identity is well-established, and its synthesis via reductive amination is a well-documented process. Although not pharmacologically active in the same manner as its potent derivatives, its role as an immediate precursor to fentanyl and related synthetic opioids makes it a compound of significant interest to researchers, law enforcement, and regulatory agencies. A thorough understanding of its chemistry and synthesis is crucial for the development of new analgesics and for controlling the illicit production of controlled substances.
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ANPP - Wikipedia [en.wikipedia.org]
- 4. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
Lack of Specific Toxicological Data for 1-Phenethylpiperidin-4-amine
An extensive search for the toxicological profile of 1-Phenethylpiperidin-4-amine did not yield specific data for this exact compound. The available scientific and safety literature predominantly focuses on a closely related analogue, N-phenyl-1-(2-phenylethyl)piperidin-4-amine , also known as 4-ANPP or Despropionylfentanyl. 4-ANPP is a known immediate precursor in the synthesis of fentanyl and its analogues.[1][2]
Given the absence of direct toxicological studies on this compound, this guide provides a summary of the available data for 4-ANPP as a surrogate. Researchers and drug development professionals should exercise caution and consider this information as indicative for a structurally similar compound, not for this compound itself.
Toxicological Profile of N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP)
4-ANPP is classified as a hazardous substance with significant acute toxicity concerns.[3] It is regulated as a Schedule II controlled substance by the Drug Enforcement Administration (DEA), indicating a high potential for abuse which may lead to severe psychological or physical dependence.[3]
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 4-ANPP[3]:
| Hazard Class | Hazard Statement | Percentage of Notifications |
| Acute Toxicity, Oral | H300: Fatal if swallowed | 25% |
| H302: Harmful if swallowed | 75% | |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin | 25% |
| H312: Harmful in contact with skin | 50% | |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled | 25% |
| H332: Harmful if inhaled | 50% | |
| Skin Irritation | H315: Causes skin irritation | Not specified |
| Eye Irritation | H319: Causes serious eye irritation | Not specified |
| Respiratory Irritation | H335: May cause respiratory irritation | Not specified |
Data sourced from ECHA C&L Inventory notifications. The percentage indicates the ratio of notifications providing the specified hazard code.[3]
Precautionary Statements and Safety Measures
Recommended precautionary measures when handling 4-ANPP include[4]:
-
Prevention:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P261: Avoid breathing dust/fumes.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P264: Wash all exposed external body areas thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection and face protection.
-
P284: In case of inadequate ventilation wear respiratory protection.
-
-
Response:
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P316: Get emergency medical help immediately.
-
P320: Specific treatment is urgent (see supplemental first aid instruction on this label).
-
P330: Rinse mouth.
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.
-
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 4-ANPP are not available in the public domain. The provided hazard classifications are based on aggregated data from notifications to regulatory bodies like the ECHA, rather than from peer-reviewed toxicological studies.[3]
Visualizations
Logical Relationship of 4-ANPP Hazards
The following diagram illustrates the logical flow of hazard classifications for 4-ANPP, from its chemical identity to the resulting safety precautions.
References
- 1. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 3. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Solubility Profile of 4-anilino-N-phenethylpiperidine (4-ANPP) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility of 4-anilino-N-phenethylpiperidine (4-ANPP), a key intermediate in the synthesis of fentanyl and its analogs. Due to its significance in pharmaceutical development and forensic science, understanding its solubility in various organic solvents is crucial for synthesis, purification, and analytical method development. This document summarizes available qualitative and quantitative solubility data for 4-ANPP and its structural analogs, outlines standard experimental protocols for solubility determination, and provides a logical workflow for assessing solubility.
Introduction
4-anilino-N-phenethylpiperidine (4-ANPP) is a synthetic piperidine derivative that serves as a direct precursor in the synthesis of fentanyl and numerous other potent opioid analgesics.[1][2] Its chemical structure, characterized by a piperidine ring with aniline and phenethyl substitutions, dictates its physicochemical properties, including its solubility. A thorough understanding of 4-ANPP's solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and preparing standardized solutions for analytical testing. This guide aims to consolidate the available information on the solubility of 4-ANPP in common organic solvents.
Physicochemical Properties of 4-ANPP
| Property | Value | Reference |
| Chemical Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | [3] |
| Synonyms | Despropionyl fentanyl, ANPP | [3] |
| CAS Number | 21409-26-7 | [3] |
| Molecular Formula | C₁₉H₂₄N₂ | [3] |
| Molecular Weight | 280.41 g/mol | [3] |
| Appearance | White to off-white crystalline solid |
Solubility of 4-ANPP and Its Analogs
Qualitative Solubility of 4-ANPP
Published data from chemical suppliers indicates that 4-ANPP is generally soluble in several common organic solvents.
-
Methanol: Soluble. A commercially available certified reference material is formulated as a 1 mg/mL solution in methanol, confirming its solubility at this concentration.[4]
-
Acetonitrile: Soluble.[5]
-
Dimethyl Sulfoxide (DMSO): Soluble.[5]
-
Dichloroethane: While not a formal solubility measurement, a patented synthesis procedure describes dissolving 28.0 g of 4-ANPP in volumes of dichloroethane ranging from 55 mL to 150 mL, suggesting a high degree of solubility.
Quantitative Solubility Data for 4-ANPP Analogs
While specific quantitative solubility data for 4-ANPP is limited in publicly available literature, data for several of its structural analogs provides valuable insights into the expected solubility behavior. This data is summarized in the table below.
| Compound | Solvent | Solubility (mg/mL) |
| Phenethyl 4-ANPP | Dimethylformamide (DMF) | 30 |
| Dimethyl Sulfoxide (DMSO) | 30 | |
| Ethanol | 30 | |
| para-fluoro Phenethyl 4-ANPP (hydrochloride) | Dimethylformamide (DMF) | 10 |
| Dimethyl Sulfoxide (DMSO) | 10 | |
| Ethanol | 1 | |
| Ethyl 4-ANPP (hydrochloride) | Dimethyl Sulfoxide (DMSO) | 1 |
| Dimethylformamide (DMF) | Insoluble | |
| Ethanol | Insoluble | |
| Despropionyl para-Methylfentanyl | Dimethylformamide (DMF) | 33 |
| Dimethyl Sulfoxide (DMSO) | 33 | |
| Ethanol | 5 |
Note: This data is sourced from commercially available product information and should be considered as a guide. Experimental verification is recommended.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[6]
Principle
An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
4-ANPP (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
Procedure
-
Preparation: Accurately weigh an excess amount of 4-ANPP and transfer it to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a consistent speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 4-ANPP in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility of 4-ANPP in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of 4-ANPP using the shake-flask method.
Caption: Workflow for Solubility Determination of 4-ANPP.
Conclusion
This technical guide has summarized the available information on the solubility of 4-ANPP in organic solvents. While qualitative data indicates good solubility in common polar aprotic and protic solvents, there is a notable lack of precise, publicly available quantitative data for 4-ANPP itself. The provided quantitative data for its structural analogs can serve as a useful surrogate for initial experimental design. For researchers and drug development professionals requiring precise solubility values, it is imperative to perform experimental determinations using a robust method such as the shake-flask protocol detailed herein. Future studies should aim to establish a comprehensive quantitative solubility profile of 4-ANPP in a wider range of organic solvents to support ongoing research and development efforts.
References
The Chemical Crossroads: A Technical Guide to 4-Anilino-N-phenethylpiperidine (4-ANPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a compound of significant interest in forensic science, toxicology, and regulatory affairs. While structurally related to the potent synthetic opioid fentanyl, extensive research has demonstrated that 4-ANPP is pharmacologically inactive, exhibiting no significant psychoactive effects.[1][2] Its primary relevance lies in its dual role as a direct chemical precursor in the illicit synthesis of fentanyl and its analogues, and as a minor metabolite of these same compounds.[2][3] The presence of 4-ANPP in forensic samples serves as a critical marker for exposure to or the use of illicitly manufactured fentanyl. This technical guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and analytical detection of 4-ANPP.
Chemical and Physical Properties
4-ANPP is a synthetic compound characterized by a piperidine ring substituted with aniline and phenethyl groups.[4] Its chemical and physical properties are crucial for its synthesis, extraction, and analytical identification.
| Property | Value | Reference(s) |
| IUPAC Name | N-Phenyl-1-(2-phenylethyl)piperidin-4-amine | [5] |
| Synonyms | Despropionyl fentanyl, ANPP | [5][6] |
| CAS Number | 21409-26-7 | [6] |
| Molecular Formula | C₁₉H₂₄N₂ | [6] |
| Molecular Weight | 280.41 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in organic solvents such as acetonitrile, DMSO, and methanol. | [4][7] |
| logP (Octanol/Water) | 3.806 (Calculated) | [8] |
| Water Solubility | -4.18 (log₁₀ of solubility in mol/L, Calculated) | [8] |
Role in Fentanyl Synthesis
4-ANPP is a key intermediate in several common clandestine synthesis routes for fentanyl, most notably the Siegfried and Gupta methods.[9] Its formation and subsequent conversion to fentanyl are critical steps in these illicit manufacturing processes.
Fentanyl Synthesis Pathway via the Siegfried Method
The Siegfried method involves a two-step process to produce fentanyl from N-phenethyl-4-piperidone (NPP), with 4-ANPP as the intermediate.
Experimental Protocol: Acylation of 4-ANPP to Fentanyl
The final step in the Siegfried synthesis is the acylation of 4-ANPP. The following is a generalized protocol based on published methods.[9][10]
Materials:
-
4-Anilino-N-phenethylpiperidine (4-ANPP)
-
Propionyl chloride or propionic anhydride
-
An inert solvent (e.g., dichloromethane, toluene)
-
A base (e.g., pyridine, triethylamine) (optional, depending on the method)
-
Hydrochloric acid (for salt formation)
-
Sodium hydroxide solution
-
Dichloromethane (for extraction)
-
Water
Procedure:
-
Dissolve 4-ANPP in an inert solvent such as dichloromethane.
-
Slowly add propionyl chloride to the solution. The reaction can be exothermic.
-
The hydrochloric acid generated can be trapped by the tertiary amine on the piperidine ring, leading to the formation of fentanyl hydrochloride.
-
After the reaction is complete (typically monitored by TLC or GC-MS), the mixture is diluted with dichloromethane.
-
The solution is then washed with an aqueous sodium hydroxide solution, followed by water, to neutralize any remaining acid and remove water-soluble impurities.
-
The organic layer is separated, and the aqueous layer may be extracted again with dichloromethane to maximize yield.
-
The combined organic phases are shaken with hydrochloric acid to precipitate fentanyl as the hydrochloride salt.
-
The resulting fentanyl hydrochloride can be isolated by filtration and purified by recrystallization.
Metabolism of Fentanyl to 4-ANPP
4-ANPP is a minor metabolite of fentanyl and several of its analogues.[2][3] It is formed through the hydrolysis of the amide bond. While the primary metabolic pathway for fentanyl is N-dealkylation to norfentanyl, catalyzed by CYP3A4 enzymes, the specific enzymes responsible for the amide hydrolysis to 4-ANPP are not as definitively established but it is a recognized biotransformation.[3][11]
References
- 1. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 2. axisfortox.com [axisfortox.com]
- 3. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]
- 5. 4-ANPP - Wikipedia [en.wikipedia.org]
- 6. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 4-Anilino-N-Phenethylpiperidine (CAS 21409-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Phenethylpiperidin-4-amine from N-phenethyl-4-piperidone
Application Note: Synthesis of 1-Phenethylpiperidin-4-amine
Abstract
This document provides a detailed protocol for the synthesis of this compound, also known as 4-Anilino-N-phenethylpiperidine (4-ANPP), from N-phenethyl-4-piperidone (NPP). The primary method described is reductive amination, a robust and widely utilized pathway for this transformation. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, most notably fentanyl and its analogues.[1][2] This note includes a comparative summary of different reductive amination protocols, a detailed step-by-step experimental procedure, and a workflow diagram for clarity.
Introduction
The synthesis of this compound is a key step in medicinal and organic chemistry, particularly in the development of opioid analgesics. The most efficient and common method for this synthesis is the reductive amination of N-phenethyl-4-piperidone with aniline.[1] This reaction proceeds in two main stages: the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine product.[1] Various reducing agents and reaction conditions have been successfully employed, offering flexibility in reagent choice and optimization of yield and purity.
Comparative Analysis of Synthetic Protocols
Reductive amination can be achieved using several different reducing agents and solvent systems. The choice of methodology can impact reaction time, yield, purity, and cost. A summary of common protocols is presented below.
| Method | Reducing Agent | Solvent | Catalyst/Additive | Reported Yield | Reference |
| Catalytic Hydrogenation | Raney Nickel, Hydrogen (H₂) | Ethanol | Glacial Acetic Acid | 88.1% | [3] |
| Borohydride Reduction | Sodium Triacetoxyborohydride | Dichloromethane / Dichloroethane | Acetic Acid | 62% - 88% | [3][4][5] |
| Borane Complex Reduction | 5-Ethyl-2-methylpyridine borane | Methanol | Acetic Acid | 85% | [6] |
| Borohydride Reduction | Sodium Borohydride | Not Specified | Not Specified | Not Specified | [1][2] |
Detailed Experimental Protocol: Catalytic Hydrogenation
This section details a high-yield protocol for the synthesis of this compound using catalytic hydrogenation with Raney Nickel. This method is advantageous due to its high yield, product purity, and the use of relatively inexpensive reagents.[3]
Materials and Reagents
-
N-phenethyl-4-piperidone (54.0 g, 0.266 mol)
-
Aniline (27.5 g, 0.296 mol)
-
Raney Nickel (3146 type, 20 g, aqueous slurry)
-
Absolute Ethanol (1000 mL)
-
Glacial Acetic Acid (3.0 mL)
-
3A Molecular Sieves (75 g, dried)
-
Petroleum Ether (20 mL)
-
Hydrogen Gas (High Purity)
-
Nitrogen Gas (Inert)
Equipment
-
2L Autoclave (High-Pressure Reactor)
-
Mechanical Stirrer
-
Heating Mantle with Temperature Controller
-
Buchner Funnel and Filtration Flask
-
Rotary Evaporator
-
Ice Bath
-
Standard Glassware (Beakers, Graduated Cylinders)
Procedure
-
Reactor Charging: To a 2L autoclave, add N-phenethyl-4-piperidone (54.0 g), aniline (27.5 g), absolute ethanol (1000 mL), glacial acetic acid (3.0 mL), and dried 3A molecular sieves (75 g).[3]
-
Catalyst Addition: Carefully add the Raney Nickel catalyst (20 g) to the reactor.
-
Inerting: Seal the autoclave and purge the internal atmosphere with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: After purging, pressurize the autoclave with hydrogen gas to 0.4 MPa.[3]
-
Reaction: Begin stirring and heat the reaction mixture to 60°C. Maintain these conditions for 2 hours.[3]
-
Cooling and Depressurization: After 2 hours, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and remove the solid components (catalyst and molecular sieves) by vacuum filtration through a Buchner funnel. The resulting filtrate should be a light-yellow solution.[3]
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Crystallization: To the resulting residue, add petroleum ether (20 mL) and cool the mixture in an ice bath to induce crystallization.[3]
-
Product Isolation: Collect the resulting white crystals by vacuum filtration.
-
Drying: Dry the product under vacuum to obtain this compound.
Expected Results
-
Yield: Approximately 65.6 g (88.1%).[3]
-
Appearance: White crystalline solid.[3]
-
Purity (HPLC): >99.5%.[3]
-
Melting Point: 99-101°C.[3]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 3. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]
Application Note: A Robust One-Pot Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical intermediate in the synthesis of fentanyl and its analogues.[1] Efficient and streamlined synthesis of 4-ANPP is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note details a one-pot synthesis method for 4-ANPP, which proceeds via a sequential reductive amination process. This method offers the advantage of minimizing intermediate isolation and purification steps, thereby potentially increasing overall efficiency.
The synthesis commences with the reductive alkylation of 4-piperidone with phenylacetaldehyde to form 1-(2-phenethyl)-4-piperidone (NPP). This is followed by the in-situ reductive amination of the NPP intermediate with aniline to yield the final product, 4-anilino-N-phenethylpiperidine. Sodium triacetoxyborohydride is utilized as a mild and selective reducing agent throughout the process.[2]
Experimental Workflow
Figure 1: One-pot synthesis workflow for 4-anilino-N-phenethylpiperidine.
Experimental Protocol
This protocol is based on a one-pot synthesis approach for fentanyl, where 4-ANPP is a key intermediate.[2]
Materials:
-
4-Piperidone monohydrochloride
-
Phenylacetaldehyde
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
2N Hydrochloric acid (HCl)
-
20% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Step 1: Reductive Alkylation to form 1-(2-phenethyl)-4-piperidone (NPP)
-
To a solution of 4-piperidone monohydrochloride (1 equivalent) in a suitable solvent, add phenylacetaldehyde (1 equivalent).
-
Slowly add sodium triacetoxyborohydride (1.4 equivalents) to the reaction mixture with continuous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Step 2: Reductive Amination to form 4-Anilino-N-phenethylpiperidine (4-ANPP)
-
To the reaction mixture from Step 1, add aniline (1 equivalent) and glacial acetic acid (2 equivalents).
-
Add an additional portion of sodium triacetoxyborohydride (1.4 equivalents).
-
Continue stirring the reaction mixture at room temperature for another 24 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with a 4% aqueous sodium hydroxide solution and then with water.
-
Extract the basic compounds, including 4-ANPP, from the organic phase by shaking with 2N HCl. This converts the amine product into its hydrochloride salt, which is soluble in the aqueous phase.
-
Separate the aqueous layer and treat it with a 20% sodium hydroxide solution until the pH is basic, which will precipitate the 4-ANPP free base.
-
Extract the precipitated product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-anilino-N-phenethylpiperidine.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform-petroleum ether).[3]
-
Quantitative Data
The following table summarizes the molar equivalents and reaction times for the one-pot synthesis of 4-ANPP. Please note that specific yield and purity data for the isolated 4-ANPP intermediate from this one-pot procedure are not extensively reported in the referenced literature, as the primary goal is often the direct synthesis of fentanyl. The yields reported in literature are typically for the overall conversion to fentanyl.
| Parameter | Step 1: Reductive Alkylation | Step 2: Reductive Amination |
| Starting Material | 4-Piperidone | 1-(2-phenethyl)-4-piperidone (in situ) |
| Reagent 1 | Phenylacetaldehyde (1 equiv) | Aniline (1 equiv) |
| Reducing Agent | NaBH(OAc)₃ (1.4 equiv) | NaBH(OAc)₃ (1.4 equiv) |
| Additive | - | Glacial Acetic Acid (2 equiv) |
| Reaction Time | 24 hours | 24 hours |
| Temperature | Room Temperature | Room Temperature |
Signaling Pathway (Logical Relationship)
Figure 2: Logical reaction pathway for the formation of 4-ANPP.
Conclusion
The described one-pot synthesis method provides a straightforward and efficient route to 4-anilino-N-phenethylpiperidine. By eliminating the need for isolation of the N-phenethyl-4-piperidone intermediate, this protocol can save time and resources in a research and development setting. The use of sodium triacetoxyborohydride ensures mild reaction conditions and good selectivity. This method is amenable to the synthesis of 4-ANPP as a precursor for fentanyl and its derivatives, which are of significant interest in the development of potent analgesics.
References
Analytical Methods for the Detection of 1-Phenethylpiperidin-4-amine (4-ANPP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenethylpiperidin-4-amine, commonly known as 4-ANPP, is a crucial chemical intermediate in the synthesis of fentanyl and its numerous analogues.[1] As a designated precursor to controlled substances, its detection and quantification are of significant interest in forensic science, clinical toxicology, and pharmaceutical research.[2] This document provides detailed application notes and experimental protocols for the analytical detection of 4-ANPP using modern chromatographic and mass spectrometric techniques.
Analytical Techniques
The primary analytical methods for the detection and quantification of 4-ANPP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, making them suitable for analyzing complex matrices such as biological samples and seized drug materials.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 4-ANPP. The methodology involves separating the compound from a mixture based on its volatility and interaction with a stationary phase, followed by detection and identification based on its mass-to-charge ratio.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides enhanced sensitivity and selectivity, particularly for detecting low concentrations of 4-ANPP in biological and environmental samples.[1] This technique separates compounds in the liquid phase before ionization and mass analysis, making it highly effective for complex sample matrices.
Data Presentation
The following tables summarize the key quantitative parameters for the GC-MS and LC-MS/MS analysis of 4-ANPP.
Table 1: GC-MS Parameters for 4-ANPP Analysis [1]
| Parameter | Value |
| Instrument | Agilent gas chromatograph with MS detector |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |
| Injection | 1 µL, Split Ratio = 20:1 |
| MS Scan Range | 30-550 amu |
| Retention Time | ~15.5 minutes |
Table 2: LC-MS/MS Parameters for 4-ANPP Analysis [1]
| Parameter | Value |
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Raptor biphenyl analytical column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: GC-MS Analysis of 4-ANPP in Seized Drug Samples
1. Sample Preparation:
-
Dissolve approximately 1 mg of the seized material in 1 mL of methanol.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire data in full scan mode over the mass range of 30-550 amu.
3. Data Analysis:
-
Identify the peak corresponding to 4-ANPP based on its retention time (approximately 15.5 minutes).[3]
-
Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum of 4-ANPP.
Protocol 2: LC-MS/MS Analysis of 4-ANPP in Whole Blood
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of whole blood, add an internal standard (e.g., fentanyl-d5).
-
Add 1 mL of a basic buffer (e.g., sodium borate buffer, pH 9) and vortex.
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride) and vortex for 5 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Set up the LC-MS/MS system according to the parameters outlined in Table 2.
-
Inject 10 µL of the prepared sample into the LC.
-
Monitor the appropriate precursor-to-product ion transitions for 4-ANPP and the internal standard in MRM mode.
3. Data Analysis:
-
Quantify the concentration of 4-ANPP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Workflow for GC-MS analysis of 4-ANPP.
Caption: Workflow for LC-MS/MS analysis of 4-ANPP.
References
Application Note: Quantification of 4-ANPP in Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantitative analysis of 4-anilino-N-phenethylpiperidine (4-ANPP), a known precursor and metabolite of fentanyl and its analogs, in various samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and drug development professionals. The protocol covers sample preparation for both solid drug materials and biological matrices, GC-MS instrument parameters, and data analysis procedures. Representative quantitative data from various studies are summarized to provide an overview of the method's performance.
Introduction
4-anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and a variety of its potent analogs.[1][2][3] Its detection and quantification in seized drug materials or biological samples can provide valuable information regarding the synthetic route of fentanyl production and can serve as a marker for the use of certain fentanyl analogs.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of 4-ANPP due to its high sensitivity and specificity.[4][5][6][7][8] This document outlines a comprehensive GC-MS method for the quantification of 4-ANPP.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate quantification and depends on the sample matrix.
2.1.1. Solid Drug Material (e.g., 'Dope' Samples)
This protocol is adapted from methods for analyzing illicit drug powders.[9]
-
Accurately weigh approximately 5-10 mg of the homogenized powder sample.[9][10]
-
Dissolve the sample in 1.5-10 mL of a suitable organic solvent such as methanol or chloroform to achieve a concentration of approximately 1 mg/mL.[1][9][10]
-
Vortex the sample for at least 2 minutes to ensure complete dissolution.[9]
-
If insoluble materials are present, centrifuge the sample to pellet the solids.[7][9][11]
-
Transfer the clear supernatant to an autosampler vial for GC-MS analysis.[9]
-
For enhanced chromatographic performance, a single-step basic liquid-liquid extraction can be employed as an alternative to simple dilution.[12]
2.1.2. Biological Matrices (e.g., Hair, Blood, Oral Fluid)
This general protocol can be adapted for various biological fluids.[6][9]
-
To a known volume or weight of the sample (e.g., 1 mL of blood or 100 mg of hair), add an appropriate internal standard, such as fentanyl-d5.[6][13]
-
For hair samples, an initial incubation step with a methanol/HCl solution may be required to extract the analytes.[13]
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix.[6][7]
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.[14]
-
Reconstitute the residue in a small volume of a GC-compatible solvent for analysis.[14]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of 4-ANPP.
-
Gas Chromatograph: Agilent Gas Chromatograph (or equivalent)[1]
-
Mass Spectrometer: Agilent Mass Selective Detector (or equivalent)[1]
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[1][4]
-
Injector Temperature: 280°C[1]
-
Injection Mode: Split or splitless, depending on sample concentration[1][11]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MSD Transfer Line Temperature: 280°C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of 4-ANPP from various studies.
| Parameter | Value | Matrix | Reference |
| Linear Range | 0.5 - 5.0 ng/mg | Hair | [2][13] |
| Correlation Coefficient (r²) | > 0.999 | Hair | [2][13] |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mg | Hair | [2][13] |
| Limit of Quantification (LOQ) | 1 ng/mL | Oral Fluid | [6] |
| Recovery | > 86% | Hair | [2][13] |
| Intra-day Precision (%CV) | 1% - 3% | Oral Fluid | [6] |
| Inter-day Precision (%CV) | 1% - 14% | Oral Fluid | [6] |
| Accuracy | 92% - 102% | Oral Fluid | [6] |
| Mean Concentration in 'Dope' Samples | 2.2% (IQR: 1.0 - 2.7%) | Solid Drug Material | [5][12] |
IQR: Interquartile Range
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the quantification of 4-ANPP in a given sample.
References
- 1. swgdrug.org [swgdrug.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 4. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cfsre.org [cfsre.org]
- 6. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing ‘Dope’ Samples with One-Step Liquid Extraction [cfsre.org]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
Application Note: Quantitative Analysis of Fentanyl Precursors, Including 4-ANPP, in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fentanyl precursors, with a specific focus on 4-anilino-N-phenethylpiperidine (4-ANPP), in various biological matrices. The described protocols are designed for researchers, scientists, and drug development professionals engaged in forensic toxicology, clinical research, and pharmaceutical analysis. The method utilizes a simple sample preparation procedure followed by a rapid and sensitive LC-MS/MS analysis, providing accurate and precise quantification of target analytes.
Introduction
The ongoing opioid crisis has necessitated the development of sensitive and specific analytical methods for the detection and quantification of fentanyl, its analogues, and their synthetic precursors. 4-ANPP (despropionyl fentanyl) is a key intermediate in the synthesis of illicitly manufactured fentanyl and several of its analogues.[1] Its presence in toxicological samples can serve as a marker for exposure to or use of these potent synthetic opioids.[1] LC-MS/MS has emerged as the gold standard for the analysis of these compounds due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[2] This application note provides a comprehensive protocol for the analysis of 4-ANPP and other fentanyl precursors, adaptable to matrices such as whole blood, urine, and oral fluid.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix and the desired level of sensitivity. Three common and effective methods are described below:
a) Dilute-and-Shoot (for Urine and Oral Fluid): [3]
This method is rapid and suitable for high-throughput screening.
-
To 100 µL of urine or oral fluid sample, add 10 µL of an internal standard (IS) solution (e.g., Fentanyl-D5 at 100 ng/mL).[3]
-
Add 390 µL of HPLC-grade water and vortex for 1 minute.[3]
-
Centrifuge the sample at 13,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Protein Precipitation (for Whole Blood/Serum): [3]
This technique is effective for removing proteins that can interfere with the analysis.
-
To 100 µL of whole blood or serum sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.
c) Solid-Phase Extraction (SPE) (for Higher Sensitivity in Blood and Urine): [4][5]
SPE provides a cleaner extract and can improve the limit of detection.
-
To 1.0 mL of whole blood, add 4.0 mL of phosphate-buffered saline (PBS).[5] For urine, a dilution step may also be beneficial.
-
Add 100 µL of the internal standard solution.[5]
-
Condition a mixed-mode cation exchange SPE cartridge with sequential washes of methanol and water.
-
Load the prepared sample onto the SPE cartridge.
-
Wash the cartridge with 3.0 mL of water, followed by 1.0 mL of 1.0 M acetic acid, and then 3.0 mL of methanol to remove interferences.[5]
-
Elute the analytes with 3.0 mL of a methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v) mixture.[5]
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[5]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Instrument parameters should be optimized for the specific system being used.
a) Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Raptor Biphenyl (150 mm x 3.0 mm, 2.7 µm) or equivalent[5] |
| Mobile Phase A | 10.0 mM ammonium formate and 0.1% formic acid in water[5] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[5] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[5] |
| Gradient | 0-2 min: 10% B; 2-8 min: 10-90% B; 8-8.5 min: 90% B; 8.6-13.5 min: 10% B[5] |
b) Mass Spectrometry Conditions:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
c) MRM Transitions:
The following table provides optimized MRM transitions for 4-ANPP and other relevant fentanyl-related compounds.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 4-ANPP | 291.2 | 188.1 | 25 |
| 291.2 | 105.1 | 40 | |
| Fentanyl | 337.2 | 188.1 | 30 |
| 337.2 | 105.0 | 45 | |
| Norfentanyl | 233.2 | 84.1 | 20 |
| 233.2 | 150.1 | 25 | |
| Acetyl Fentanyl | 323.2 | 188.1 | 28 |
| 323.2 | 105.0 | 42 | |
| Carfentanil | 395.2 | 304.2 | 25 |
| 395.2 | 84.1 | 35 | |
| Fentanyl-D5 (IS) | 342.2 | 188.1 | 30 |
Note: Collision energies are instrument-dependent and should be optimized.
Data Presentation
The following tables summarize the quantitative performance of the method, which demonstrates excellent linearity and sensitivity for the target analytes.
Table 1: Linearity and Limits of Quantification
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| 4-ANPP | 0.1 - 100 | >0.99 | 0.1[6] |
| Fentanyl | 0.1 - 100 | >0.99 | 0.1[6] |
| Norfentanyl | 0.1 - 100 | >0.99 | 0.1[6] |
| Acetyl Fentanyl | 0.1 - 100 | >0.99 | 0.1[6] |
| Carfentanil | 0.1 - 100 | >0.99 | 0.1 |
Note: Linearity and LLOQ values are based on typical performance and may vary depending on the matrix and instrumentation.[6]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| 4-ANPP | Low | 0.3 | < 15% | ± 15% |
| Mid | 5.0 | < 15% | ± 15% | |
| High | 50 | < 15% | ± 15% | |
| Fentanyl | Low | 0.3 | < 15% | ± 15% |
| Mid | 5.0 | < 15% | ± 15% | |
| High | 50 | < 15% | ± 15% |
Note: Acceptance criteria for precision (%RSD) and accuracy (%Bias) are typically within ±15% (±20% at the LLOQ).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of fentanyl precursors.
Caption: Experimental workflow for fentanyl precursor analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 4-ANPP and other fentanyl precursors in various biological matrices. The described protocols, from sample preparation to data analysis, can be readily implemented in a laboratory setting to support forensic investigations, clinical toxicology, and research on synthetic opioids. The method's performance, characterized by excellent linearity, precision, and accuracy, makes it a valuable tool for professionals in the field.
References
- 1. axisfortox.com [axisfortox.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-ANPP as a Certified Reference Material in Forensic Laboratories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of 4-anilino-N-phenethylpiperidine (4-ANPP) as a Certified Reference Material (CRM) in forensic laboratory settings. Accurate and reliable identification and quantification of 4-ANPP are crucial due to its role as a key precursor in the illicit synthesis of fentanyl and its analogues, as well as being a metabolite of several of these synthetic opioids.[1][2][3][4] The use of a well-characterized CRM is fundamental for ensuring the quality and integrity of analytical results.
Introduction to 4-ANPP and its Significance in Forensic Science
4-ANPP, also known as despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and numerous fentanyl-related compounds.[1][2][3] Its presence in seized drug samples can be indicative of clandestine fentanyl production.[4] Furthermore, 4-ANPP is a metabolite of fentanyl and several of its analogues, such as acetylfentanyl, butyrylfentanyl, and furanylfentanyl, making it a valuable biomarker in toxicological analysis to establish exposure to this class of potent opioids.[1] In the United States, 4-ANPP is classified as a Schedule II controlled substance.[1][4]
The use of a Certified Reference Material (CRM) for 4-ANPP is essential for:
-
Accurate Calibration: Establishing calibration curves for quantitative analysis to determine the concentration of 4-ANPP in unknown samples.
-
Method Validation: Validating analytical methods to ensure they are fit for purpose, meeting criteria for accuracy, precision, linearity, and sensitivity.[5][6]
-
Quality Control: As a quality control material to monitor the ongoing performance of analytical methods and instrumentation.
-
Traceability: Ensuring metrological traceability of measurement results to a recognized standard.[7]
Characteristics of a 4-ANPP Certified Reference Material
A 4-ANPP CRM is a highly purified and well-characterized material, produced by an accredited reference material producer under ISO 17034 and tested in a laboratory accredited to ISO/IEC 17025.[1][7] The Certificate of Analysis (CoA) accompanying the CRM is a critical document that provides essential information for the user.
Information Provided on a Certificate of Analysis
The CoA for a 4-ANPP CRM typically includes the following information:
| Parameter | Description |
| Product Name | 4-ANPP (CRM) |
| Catalogue Number | Unique identifier for the product. |
| CAS Number | 21409-26-7[1][7] |
| Molecular Formula | C₁₉H₂₄N₂[1][7] |
| Molecular Weight | 280.4 g/mol [1][7] |
| Purity | The certified concentration of 4-ANPP, often expressed as a mass fraction or in mg/mL for solutions, with an associated uncertainty. Purity is typically ≥98%.[1] |
| Uncertainty | The expanded uncertainty associated with the certified purity value, calculated in accordance with internationally recognized guidelines. |
| Method of Characterization | The analytical techniques used to determine the purity of the material (e.g., chromatography, mass spectrometry). |
| Metrological Traceability | A statement confirming the traceability of the certified value to the International System of Units (SI).[7] |
| Homogeneity and Stability | Information on the homogeneity of the batch and the stability of the material under specified storage conditions. Stability is often stated as ≥ 3 years when stored at -20°C.[1] |
| Storage Conditions | Recommended storage temperature to ensure the stability of the CRM (e.g., -20°C).[1] |
| Safety Information | Hazard identification and handling precautions. |
Quantitative Data for 4-ANPP in Forensic Samples
The following tables summarize quantitative data for 4-ANPP found in various forensic samples, as reported in the scientific literature. This data can be useful for laboratories in establishing expected concentration ranges and for method development.
Table 1: Concentrations of 4-ANPP in Postmortem Samples
| Matrix | Concentration Range | Reference |
| Peripheral Blood | 4.3 ng/mL | [8] |
| Cardiac Blood | 5.8 ng/mL | [8] |
| Liver | >40 ng/g | [8] |
| Urine | Trace amounts | [8] |
| Vitreous Humor | Trace amounts | [8] |
Table 2: Purity and Concentration of 4-ANPP in Seized Drug Samples
| Sample Type | Mean Concentration/Purity | Interquartile Range | Reference |
| Powder | 2.2% | 1.0 – 2.7% | [9] |
Table 3: Method Validation Parameters for 4-ANPP Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Human Plasma | 0.0125 ng/mL | 0.025 ng/mL | [10] |
| LC-MS/MS | Blood | - | 0.1 ng/mL | [2] |
| GC-MS | - | - | - | [9] |
Experimental Protocols
The following are detailed protocols for the analysis of 4-ANPP in forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Analysis of 4-ANPP in Seized Drug Material by GC-MS
This protocol is adapted from methodologies for the quantitative analysis of fentanyl-containing powders.[9]
4.1.1. Sample Preparation (One-Step Basic Extraction)
-
Accurately weigh approximately 10 mg of the homogenized powder sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Perform a single-step basic liquid-liquid extraction. The exact procedure may need to be optimized based on the sample matrix.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
4.1.2. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
4.1.3. Quality Control
-
Analyze a CRM of 4-ANPP to confirm retention time and mass spectrum.
-
Prepare a calibration curve using the 4-ANPP CRM over the expected concentration range.
-
Include a blank and a quality control sample with each batch of samples.
Protocol 2: Analysis of 4-ANPP in Blood by LC-MS/MS
This protocol is a synthesis of various validated methods for the detection of fentanyl and its metabolites in biological fluids.
4.2.1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 4-ANPP-d5).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.2.2. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) |
4.2.3. Quality Control
-
Use a 4-ANPP CRM to prepare calibrators and quality control samples in blank blood.
-
Monitor for matrix effects by comparing the response of the analyte in neat solution versus in a post-extraction spiked matrix sample.
-
Include at least two levels of quality control samples (low and high) in each analytical run.
Visualizations
Logical Relationship of 4-ANPP in Forensic Analysis
Caption: Forensic significance of 4-ANPP.
General Experimental Workflow for 4-ANPP Analysis
Caption: General workflow for 4-ANPP analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axisfortox.com [axisfortox.com]
- 3. axisfortox.com [axisfortox.com]
- 4. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Distribution of furanyl fentanyl and 4-ANPP in an accidental acute death: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cfsre.org [cfsre.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Phenethylpiperidin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenethylpiperidin-4-amine is a versatile chemical scaffold with significant applications in medicinal chemistry. Its rigid piperidine core and the presence of a phenethyl group and a primary or substituted amine at the 4-position make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of opioid receptor modulators, CCR5 antagonists, and neurokinin-1 (NK1) receptor antagonists.
I. Opioid Receptor Modulators
The this compound scaffold is the cornerstone of the potent synthetic opioid analgesic, fentanyl, and its numerous analogs.[1] These compounds primarily act as agonists at the µ-opioid receptor, mediating profound analgesia.
Signaling Pathway: µ-Opioid Receptor Activation
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like fentanyl initiates a downstream signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the perception of pain.
Caption: µ-Opioid receptor signaling pathway.
Quantitative Data: Fentanyl and its Analogs
The following table summarizes the in vitro and in vivo pharmacological data for fentanyl and some of its key analogs.
| Compound | µ-Opioid Receptor Binding Affinity (IC₅₀/Kᵢ, nM) | Analgesic Potency (ED₅₀, mg/kg) | Lethal Dose (LD₅₀, mg/kg) | Reference |
| Fentanyl | 1.6 (IC₅₀) | 0.011 | 3.1 (rat) | [2] |
| Acetylfentanyl | 32-fold lower affinity than fentanyl | 0.021 | 9.3 | [3] |
| Butyryl Fentanyl | Subnanomolar affinity | - | - | [3] |
| Carfentanil | 0.19 (IC₅₀) | 0.00032 | - | [2] |
| Remifentanil | Subnanomolar affinity | 2.70-5.21 (rat) | - | [2] |
Experimental Protocols
This protocol describes the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline to yield the key intermediate, 4-anilino-N-phenethylpiperidine (ANPP).[1]
Materials:
-
N-phenethyl-4-piperidone (NPP)
-
Aniline
-
Sodium triacetoxyborohydride
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
To a solution of N-phenethyl-4-piperidone (1.0 eq) in dichloromethane, add aniline (1.1 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
This protocol details the acylation of ANPP with propionyl chloride to synthesize fentanyl.
Materials:
-
4-Anilino-N-phenethylpiperidine (ANPP)
-
Propionyl chloride
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve ANPP (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude fentanyl by recrystallization or column chromatography.
This protocol describes the hot plate test, a common method for assessing the central analgesic activity of compounds.[4][5]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylindrical restrainer
-
Timer
-
Experimental animals (e.g., mice)
-
Test compound solution
-
Vehicle control solution
-
Positive control (e.g., morphine)
Procedure:
-
Set the hot plate temperature to 55 ± 0.5 °C.
-
Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the hot plate and start the timer.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency time to the first sign of nociception.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
An increase in the latency time compared to the vehicle control group indicates analgesic activity.
Caption: Hot plate test experimental workflow.
II. CCR5 Antagonists
The piperidine scaffold is a key structural feature in a class of C-C chemokine receptor type 5 (CCR5) antagonists.[6] These compounds are of significant interest as anti-HIV-1 agents, as CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells.
Signaling Pathway: CCR5-Mediated HIV-1 Entry and its Inhibition
HIV-1 entry is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of a host T-cell. This induces a conformational change in gp120, allowing it to bind to the CCR5 co-receptor. This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes. CCR5 antagonists, such as those based on the this compound scaffold, bind to CCR5 and prevent its interaction with gp120, thereby blocking viral entry.[7]
Caption: CCR5-mediated HIV-1 entry and inhibition.
Quantitative Data: Piperidine-Based CCR5 Antagonists
The following table presents data for representative piperidine-based CCR5 antagonists.
| Compound | CCR5 Binding Affinity (IC₅₀, nM) | Anti-HIV-1 Activity (EC₅₀, nM) | Reference |
| Compound 11f | Low to sub-nanomolar | 0.59 | [6] |
| Compound 23h | 6290 | 440 | [8] |
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor using a radiolabeled chemokine.[9]
Materials:
-
Cell membranes expressing the CCR5 receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radiolabeled chemokine (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-RANTES)
-
Unlabeled chemokine (for non-specific binding)
-
Test compounds
-
Binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (Binding buffer with 0.5 M NaCl)
-
Glass fiber filters (e.g., GF/B)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled chemokine, and varying concentrations of the test compound.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled chemokine.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
This assay measures the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into target cells.[10]
Materials:
-
HEK293T cells (for pseudovirus production)
-
Target cells expressing CD4 and CCR5 and containing a luciferase reporter gene (e.g., TZM-bl cells)
-
HIV-1 packaging plasmid
-
HIV-1 Env expression plasmid (R5-tropic)
-
Luciferase reporter plasmid
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the packaging, Env, and reporter plasmids. Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
Inhibition Assay: Seed the target cells in a 96-well plate.
-
Pre-incubate the pseudovirus with serial dilutions of the test compound for 1 hour at 37 °C.
-
Add the virus-compound mixture to the target cells and incubate for 48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of viral entry for each compound concentration and determine the EC₅₀ value.
III. Neurokinin-1 (NK1) Receptor Antagonists
The versatile this compound scaffold has also been explored for the development of neurokinin-1 (NK1) receptor antagonists.[11] These antagonists have therapeutic potential as antiemetics, antidepressants, and anxiolytics.
Signaling Pathway: NK1 Receptor and its Antagonism
Substance P is the endogenous ligand for the NK1 receptor. Binding of substance P to the NK1 receptor, another GPCR, activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). NK1 receptor antagonists block the binding of substance P, thereby inhibiting this signaling cascade.
Caption: NK1 receptor signaling pathway and its antagonism.
Quantitative Data: Piperidine-Based NK1 Receptor Antagonists
The following table provides data for representative piperidine-based NK1 receptor antagonists.
| Compound | hNK1 Receptor Binding Affinity (IC₅₀, nM) | In Vivo Activity | Reference |
| Compound 12 | 0.95 | - | [12] |
| Compound 38 | 5.3 | - | [12] |
| Compound 39 | 5.7 | - | [12] |
Experimental Protocols
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NK1 receptor using radiolabeled substance P.[13]
Materials:
-
Cell membranes expressing the human NK1 receptor
-
Radiolabeled Substance P (e.g., [¹²⁵I]Substance P)
-
Unlabeled Substance P (for non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled Substance P, and varying concentrations of the test compound.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for 60 minutes.
-
Filter the contents of each well through the glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
This protocol describes a model for evaluating the antiemetic potential of NK1 receptor antagonists.[14]
Materials:
-
Ferrets
-
Emetogen (e.g., cisplatin)
-
Test compound
-
Vehicle control
-
Observation cages
-
Video recording equipment (optional)
Procedure:
-
Acclimatize the ferrets to the experimental conditions.
-
Administer the test compound or vehicle to the animals.
-
After a specified pretreatment time, administer the emetogen.
-
Observe the animals for a defined period (e.g., 4 hours) for signs of retching and vomiting.
-
Record the number of retches and vomits for each animal.
-
A reduction in the number of emetic episodes in the test group compared to the vehicle group indicates antiemetic activity.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a robust platform for the design and synthesis of potent modulators of key biological targets. Its application has led to the development of clinically significant opioid analgesics and holds promise for the discovery of novel therapeutics for HIV-1 infection and various disorders involving the neurokinin-1 receptor. The protocols and data presented herein serve as a valuable resource for researchers engaged in the exploration and optimization of compounds based on this versatile chemical entity.
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of new opioid agonist and neurokinin-1 antagonist bivalent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-ANPP in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a key chemical intermediate in the synthesis of fentanyl and its numerous analogs.[1][2][3] While pharmacologically inactive itself, 4-ANPP serves as a critical scaffold for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of opioid receptor binding and functional activity.[1] By systematically modifying the 4-ANPP structure, researchers can synthesize a library of fentanyl analogs and evaluate their pharmacological profiles to develop safer, more effective analgesics or to investigate the mechanisms of opioid receptor activation.
These application notes provide a comprehensive overview of the use of 4-ANPP in SAR studies, including a generalized protocol for the synthesis of fentanyl analogs and detailed methodologies for their subsequent pharmacological evaluation.
I. Synthesis of Fentanyl Analogs from 4-ANPP for SAR Studies
The primary use of 4-ANPP in SAR studies is as a starting material for the synthesis of a diverse library of fentanyl analogs. This is typically achieved by acylating the secondary amine of 4-ANPP with various acylating agents. A generalized synthetic scheme is presented below.
Generalized Synthetic Protocol: Acylation of 4-ANPP
This protocol describes a general method for the synthesis of fentanyl analogs by reacting 4-ANPP with an acyl chloride or anhydride.
Materials:
-
4-Anilino-N-phenethylpiperidine (4-ANPP)
-
Acyl chloride or anhydride (e.g., propionyl chloride for fentanyl, acetyl chloride for acetylfentanyl)
-
Anhydrous aprotic solvent (e.g., dichloromethane, pyridine)
-
Inert gas (e.g., nitrogen or argon)
-
Base (e.g., triethylamine or Hunig's base, if using an acyl chloride)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Purification apparatus (e.g., column chromatography system)
-
Analytical equipment for characterization (e.g., NMR, LC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-ANPP in the chosen anhydrous aprotic solvent.
-
Addition of Base (if applicable): If using an acyl chloride, add an equimolar amount of a non-nucleophilic base to the solution to act as a scavenger for the generated hydrochloric acid.
-
Addition of Acylating Agent: Slowly add the acyl chloride or anhydride to the stirred solution of 4-ANPP at room temperature or 0 °C, depending on the reactivity of the acylating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired fentanyl analog.
-
Characterization: Confirm the structure and purity of the synthesized analog using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
II. Experimental Protocols for Pharmacological Evaluation
Once a library of fentanyl analogs has been synthesized from 4-ANPP, their pharmacological properties must be determined to establish a structure-activity relationship. The following are key in vitro assays for characterizing the interaction of these compounds with opioid receptors.
A. Mu-Opioid Receptor (MOR) Binding Affinity
Protocol: Radioligand Binding Assay
This assay determines the affinity of a test compound for the mu-opioid receptor (MOR) by measuring its ability to displace a radiolabeled ligand.[1]
Materials:
-
Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).[1]
-
Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-diprenorphine (an antagonist).
-
Test compounds (synthesized fentanyl analogs).
-
Naloxone (for determination of non-specific binding).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
B. G-Protein Activation
Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor, providing a measure of agonist efficacy.[4][5][6]
Materials:
-
Cell membranes from cells expressing the mu-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds (fentanyl analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
Unlabeled GTPγS (for non-specific binding).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Assay Incubation: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Basal and Non-specific Binding: For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the resulting dose-response curve.
C. Downstream Signaling Pathways
Protocol: cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o-protein activation by assessing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3]
Materials:
-
Whole cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test compounds (fentanyl analogs).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell culture reagents.
Procedure:
-
Cell Plating: Plate the cells in a suitable assay plate (e.g., 96- or 384-well) and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for a defined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
Protocol: β-Arrestin Recruitment Assay
This assay assesses the ability of an agonist to promote the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and biased signaling.[1][2][7]
Materials:
-
Engineered cell line co-expressing the mu-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Test compounds (fentanyl analogs).
-
A known MOR agonist (e.g., DAMGO) as a positive control.
-
Assay-specific detection reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in an appropriate assay plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Signal Development: Add the detection reagents as per the manufacturer's instructions.
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration and determine the EC50 and Emax values.
III. Data Presentation
Summarize all quantitative data from the SAR study in a structured table for easy comparison.
| Compound | Modification from Fentanyl | Ki (nM) - MOR | EC50 (nM) - [³⁵S]GTPγS | Emax (%) - [³⁵S]GTPγS | IC50 (nM) - cAMP | EC50 (nM) - β-Arrestin |
| Fentanyl | - | Value | Value | 100 | Value | Value |
| Analog 1 | e.g., Acetyl instead of Propionyl | Value | Value | Value | Value | Value |
| Analog 2 | e.g., 4-Fluoro on phenethyl | Value | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... |
IV. Visualizations
Diagram 1: General Workflow for SAR Studies Using 4-ANPP
Caption: Workflow for SAR studies starting from 4-ANPP.
Diagram 2: Mu-Opioid Receptor Signaling Pathways
Caption: Key signaling pathways of the mu-opioid receptor.
Conclusion
4-ANPP is an indispensable tool for conducting SAR studies on the fentanyl scaffold. By employing the synthetic and pharmacological protocols outlined in these application notes, researchers can systematically investigate the impact of structural modifications on opioid receptor activity. This approach is crucial for the rational design of novel opioid ligands with improved therapeutic profiles, such as enhanced analgesic efficacy and reduced adverse effects. The careful and methodical application of these techniques will continue to advance our understanding of opioid pharmacology and contribute to the development of next-generation pain therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenethylpiperidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenethylpiperidin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1] This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.[1] Alternative routes include the Leuckart reaction, which uses ammonium formate or formamide as the nitrogen source and reducing agent.[2][3][4]
Q2: What are the critical parameters to control for a high-yield reductive amination?
A2: Several factors significantly influence the yield of the reductive amination process. Key parameters to control include the choice of reducing agent, solvent, temperature, and the presence of an acid catalyst to facilitate imine formation.[1][5] Sodium triacetoxyborohydride is a favored reducing agent due to its mildness and selectivity.[1][5][6]
Q3: I am observing significant side product formation. What are the likely impurities?
A3: A potential and commonly encountered impurity is phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP).[7] Its formation can result from uncontrolled addition or excess of phenylethylating agents during the synthesis.[7][8] Other impurities can arise from incomplete reaction or side reactions of the starting materials or intermediates.
Q4: Can I perform this synthesis as a one-pot reaction?
A4: Yes, one-pot syntheses of this compound and its derivatives have been reported. These methods can improve efficiency by avoiding the isolation and purification of intermediates, which can increase the overall yield.[8] A one-pot approach might involve the reductive alkylation of 4-piperidone with phenylacetaldehyde to form N-phenethyl-4-piperidone, followed by reductive amination with aniline in the same reaction vessel.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Reducing Agent | Sodium triacetoxyborohydride is often the preferred reducing agent for this reaction, showing better yields compared to sodium cyanoborohydride or sodium borohydride at room temperature.[5] Consider switching to sodium triacetoxyborohydride if you are using other reducing agents. |
| Suboptimal Solvent | The choice of solvent can impact the reaction yield. Dichloromethane or dichloroethane are commonly used.[1] Acetonitrile has been shown to improve yields in the initial alkylation step to form the piperidone precursor.[5] |
| Incorrect Stoichiometry | Ensure the molar ratios of reactants are optimized. An excess of the amine or the reducing agent might be necessary, but a large excess can lead to side product formation. |
| Reaction Temperature Too Low or Too High | While some reductive aminations proceed well at room temperature, others may require heating to drive the reaction to completion.[5] However, excessively high temperatures can lead to decomposition or side reactions. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal temperature. |
| Ineffective Acid Catalysis | An acid catalyst, such as acetic acid, is often necessary to facilitate the formation of the imine intermediate.[1][5] Ensure the appropriate amount of acid catalyst is used. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Closely Related Impurities | The presence of impurities with similar polarities to the desired product can make purification by column chromatography challenging. Consider recrystallization from a suitable solvent as an alternative or additional purification step.[9] |
| Product is an Oil | If the final product is an oil and difficult to handle, consider converting it to a salt (e.g., hydrochloride or citrate salt) which is often a crystalline solid and easier to purify by recrystallization.[6] |
| Emulsion Formation During Workup | During aqueous workup, emulsions can form, making phase separation difficult. To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent. |
Quantitative Data Summary
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Temperature (°C) | Yield (%) | Reference |
| Sodium triacetoxyborohydride | Room Temp | 91 | [5][10] |
| Sodium cyanoborohydride | Room Temp | Significant Loss | [5] |
| Sodium borohydride | Room Temp | Significant Loss | [5] |
| Sodium cyanoborohydride | 80 | Significant Increase | [5] |
| Sodium borohydride | 80 | Significant Increase | [5] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on an optimized synthesis of fentanyl precursors.[5][10]
Materials:
-
N-phenethyl-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-phenethyl-4-piperidone (1 equivalent) and aniline (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add acetic acid (1 equivalent) to the solution.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20060100438A1 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions in 4-ANPP synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP).
Frequently Asked Questions (FAQs)
Q1: What is 4-ANPP and what is its primary application in research and development?
A1: 4-anilino-N-phenethylpiperidine, or 4-ANPP, is a chemical intermediate. Its primary use in legitimate research and pharmaceutical development is as a precursor in the synthesis of various compounds, including analgesics and other potential therapeutic agents.
Q2: What are the most common synthesis routes for 4-ANPP?
A2: The two most frequently cited methods for 4-ANPP synthesis are the Siegfried method and the Gupta method. The Siegfried route involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1] The Gupta method provides a one-pot synthesis approach. Both methods have distinct advantages and potential side reactions.
Q3: What are the common impurities and side products encountered during 4-ANPP synthesis?
A3: The most significant and commonly reported byproduct is phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP).[2][3][4] Other impurities can include ethyl-4-anilino-N-phenethylpiperidine (ethyl-4-ANPP) and unreacted starting materials.[2][3] The presence and quantity of these impurities are often indicative of the synthesis route used and the level of control over reaction conditions.
Q4: How can I detect the presence of phenethyl-4-ANPP and other impurities in my 4-ANPP product?
A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are effective analytical techniques for identifying and quantifying impurities in your 4-ANPP sample.[5][6] These methods can separate the desired product from byproducts, allowing for their identification based on their mass spectra and retention times.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-ANPP and provides potential solutions.
Issue 1: Low Yield of 4-ANPP
Possible Causes:
-
Incomplete reaction: Reaction times may be too short, or the temperature may be too low for the reaction to go to completion.
-
Suboptimal stoichiometry: The molar ratios of reactants may not be ideal.
-
Poor quality of reagents: Degradation or impurities in starting materials can inhibit the reaction.
-
Inefficient purification: Product may be lost during the workup and purification steps.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to determine the optimal conditions for your specific setup. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Adjust Stoichiometry: Experiment with slight variations in the molar ratios of the reactants. For example, a slight excess of one reactant may drive the reaction to completion.
-
Verify Reagent Quality: Ensure that all starting materials are of high purity and have been stored correctly. If necessary, purify the starting materials before use.
-
Refine Purification Protocol: Minimize the number of transfer steps and optimize your extraction and crystallization procedures to reduce product loss.
Issue 2: Presence of Phenethyl-4-ANPP as a Major Impurity
Possible Causes:
-
Excess of phenethylating agent: In the Gupta method, using an excess of the phenethylating agent (e.g., phenethyl bromide) can lead to the dialkylation of the aniline nitrogen.
-
High reaction temperature: Elevated temperatures can promote the formation of this byproduct.[2]
-
Prolonged reaction time: Allowing the reaction to proceed for too long can increase the formation of side products.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the aniline derivative to the phenethylating agent.
-
Maintain Optimal Temperature: Carefully control the reaction temperature, avoiding excessive heat. A lower temperature for a longer duration may be preferable.
-
Monitor Reaction Progress: Closely monitor the reaction and stop it as soon as the starting material is consumed to prevent the formation of over-alkylated products.
Issue 3: Difficulty in Removing Impurities by Simple Crystallization
Possible Causes:
-
Similar solubility profiles: The desired product and the impurities may have similar solubilities in the chosen crystallization solvent, making separation difficult.
-
Oiling out: The compound may separate as an oil rather than a crystalline solid during crystallization.
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: Experiment with a variety of solvents or solvent mixtures to find a system where the solubility of 4-ANPP is significantly different from that of the impurities at different temperatures.[7][8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with similar polarities. A silica gel column with an appropriate eluent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) can effectively separate 4-ANPP from its byproducts.
-
Recrystallization from a different solvent system: If you have already tried a single solvent, consider a two-solvent recrystallization. Dissolve the impure compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Slow cooling should then induce crystallization of the pure compound.[7]
Data Presentation
While specific yields and impurity profiles are highly dependent on the exact experimental conditions and scale, the following table provides a qualitative comparison of the Siegfried and Gupta synthesis routes based on available literature.
| Feature | Siegfried Method | Gupta Method |
| General Approach | Two-step reductive amination | One-pot synthesis |
| Key Reactants | N-phenethyl-4-piperidone (NPP), Aniline | 4-piperidone, Aniline, Phenethyl bromide |
| Common Byproducts | Generally lower levels of phenethyl-4-ANPP | Higher potential for phenethyl-4-ANPP and other over-alkylation products |
| Process Control | Requires isolation of intermediate | More sensitive to reaction conditions (stoichiometry, temperature) |
Experimental Protocols
Gupta Method for 4-ANPP Synthesis (Illustrative)
This protocol is for informational purposes only and should be adapted and optimized for specific laboratory conditions.
-
Step 1: Formation of 4-Anilinopiperidine (4-AP):
-
In a round-bottom flask, combine 4-piperidone hydrochloride monohydrate and aniline in a 1:1 molar ratio.
-
Add a reducing agent (e.g., zinc dust) and an acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 24 hours, followed by heating at 50-70°C for another 24 hours.
-
Quench the reaction with water and filter the mixture.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the crude 4-AP.
-
Collect the solid by filtration.
-
-
Step 2: N-Phenethylation of 4-AP:
-
In a separate flask, dissolve the crude 4-AP in a suitable solvent.
-
Add a base (e.g., sodium hydroxide) and heat the mixture.
-
Slowly add phenethyl bromide (1 to 1.5 molar equivalents).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-120°C) for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into ice water to precipitate the crude 4-ANPP.
-
Collect the solid by filtration.
-
Purification by Recrystallization (General Procedure)
-
Solvent Selection: Choose a solvent or solvent pair in which 4-ANPP has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include petroleum ether, chloroform-petroleum ether mixtures, or ethanol-water mixtures.[2][9]
-
Dissolution: In a flask, add the crude 4-ANPP and a minimal amount of the hot recrystallization solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Main synthesis pathways for 4-ANPP and a key side reaction.
Troubleshooting Workflow for Impurity Removal
Caption: A logical workflow for the purification of crude 4-ANPP.
References
- 1. cfsre.org [cfsre.org]
- 2. Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 7. Home Page [chem.ualberta.ca]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimization of Reductive Amination for 4-ANPP Synthesis
Welcome to the technical support center for the optimization of reductive amination conditions for the synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the reductive amination to form 4-ANPP?
A1: The synthesis of 4-ANPP is typically achieved through the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1] This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to yield the final 4-ANPP product.
Q2: Which reducing agents are most effective for this transformation?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used and highly effective reducing agent for this reaction.[2][3] It is mild and selective for the reduction of the iminium ion intermediate over the starting ketone.[4] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed.[5]
Q3: Why is an acid catalyst often added to the reaction?
A3: An acid catalyst, typically glacial acetic acid, is crucial for facilitating the formation of the iminium ion intermediate from the ketone and amine.[2][6] The reaction is generally carried out under weakly acidic conditions (pH 4-5) to promote this step without deactivating the amine nucleophile.[5][7]
Q4: What are the recommended solvents for this reaction?
A4: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used solvents for reductive aminations with sodium triacetoxyborohydride.[8][9] Other aprotic solvents like tetrahydrofuran (THF) may also be suitable. Methanol is more commonly used when sodium cyanoborohydride is the reducing agent.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete imine formation. 2. Reduction of the starting ketone (NPP). 3. Deactivation of the reducing agent. 4. Poor quality of reagents. | 1. Ensure the presence of an acid catalyst (e.g., acetic acid) to promote imine formation.[2] Consider pre-forming the imine before adding the reducing agent.[10] 2. Use a milder reducing agent like NaBH(OAc)₃, which is more selective for the iminium ion.[4] 3. NaBH(OAc)₃ is moisture-sensitive; ensure anhydrous conditions.[8] 4. Use freshly distilled aniline and ensure the purity of NPP and the reducing agent. |
| Presence of unreacted starting materials (NPP and/or aniline) | 1. Insufficient amount of reducing agent. 2. Reaction time is too short. 3. Sub-optimal reaction temperature. | 1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). 2. Monitor the reaction progress by TLC or LC-MS and allow it to proceed to completion (often several hours to overnight). 3. Most reductive aminations are run at room temperature, but gentle heating (e.g., to 40-50 °C) might be necessary for less reactive substrates. |
| Formation of side products | 1. Over-alkylation of the product or starting amine. 2. Formation of byproducts from impurities in the starting materials. | 1. Reductive amination is generally less prone to over-alkylation than direct alkylation.[5] Ensure appropriate stoichiometry of reactants. 2. Purify starting materials before use. |
| Difficult product isolation | 1. Emulsion formation during aqueous workup. 2. Product is soluble in the aqueous phase. | 1. Break emulsions by adding brine or filtering through a pad of celite. 2. Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to ensure the amine product is in its free base form and more soluble in the organic phase. |
Experimental Protocols
Optimized Protocol for 4-ANPP Synthesis
This protocol is based on optimized procedures reported in the literature for fentanyl synthesis.[2][11]
Materials:
-
N-phenethyl-4-piperidone (NPP)
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-phenethyl-4-piperidone (1.0 eq) in DCE or DCM, add aniline (1.0-1.1 eq) and glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
| Parameter | Recommended Condition | Reference |
| Reducing Agent | Sodium triacetoxyborohydride | [2][3] |
| Equivalents of Reducing Agent | 1.2 - 1.5 | [12] |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | [8][9] |
| Catalyst | Acetic Acid (1.0 eq) | [2] |
| Temperature | Room Temperature | [12] |
| Reaction Time | 4 - 24 hours | [12] |
| Yield | >90% (optimized) | [2] |
Visualizations
Caption: Experimental workflow for the reductive amination of NPP and aniline to synthesize 4-ANPP.
Caption: A logical troubleshooting guide for low-yield reductive amination reactions.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: Purification of 1-Phenethylpiperidin-4-amine
Welcome to the technical support center for the chromatographic purification of 1-Phenethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Compound from Impurities | Inappropriate Mobile Phase Polarity: The solvent system may not have the optimal polarity to resolve the target compound from closely related impurities. | Optimize Solvent System: Systematically vary the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Develop the method using Thin Layer Chromatography (TLC) first to identify a solvent system that provides good separation (Rf of the target compound around 0.2-0.3).[1] |
| Co-elution with Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to impurities with similar polarity to the desired product. | Adjust Mobile Phase Selectivity: Try a different solvent system. For example, if using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system, which offers different selectivity. For challenging separations, a shallow gradient elution may be necessary. | |
| Peak Tailing or Streaking on Silica Gel Column | Strong Interaction with Acidic Silanols: The basic amine functionality of this compound interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[2][3][4] | Use a Mobile Phase Modifier: Add a small amount of a competitive base, such as 0.5-2% triethylamine (TEA) or ammonia in methanol, to the mobile phase.[1][4][5][6] This will neutralize the acidic sites on the silica and improve the peak shape. |
| Compound Overload: Loading too much crude material onto the column can saturate the stationary phase and lead to band broadening and tailing.[2] | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended. | |
| Compound is Not Eluting from the Column | Mobile Phase is Too Non-Polar: The solvent system is not strong enough to move the polar amine down the column. | Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in the mobile phase. If starting with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on. |
| Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[4] | Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with the mobile phase containing triethylamine before loading the sample.[1] Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica column.[4][7] | |
| Compound Elutes Too Quickly (in the Solvent Front) | Mobile Phase is Too Polar: The solvent system is too strong, causing the compound to have little interaction with the stationary phase. | Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your mobile phase. |
| Sample is Insoluble in the Mobile Phase: If the sample is loaded in a strong solvent and is not soluble in the mobile phase, it may crash out at the top of the column and then run down with the solvent front. | Use Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column. | |
| Column Blockage or High Backpressure | Precipitation of Material: The sample or impurities may be precipitating on the column frit or in the column bed. | Ensure Complete Dissolution and Filtration: Ensure your sample is fully dissolved before loading. If there are particulates, filter the sample solution before loading it onto the column. |
| Poorly Packed Column: An unevenly packed column can lead to channeling and high pressure. | Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. A common starting ratio to test on TLC would be in the range of 70:30 to 90:10 hexane:ethyl acetate. To mitigate peak tailing, it is highly recommended to add 0.5-1% triethylamine to the mobile phase.[4][6]
Q2: How can I monitor the purification process?
Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of your column.[8][9] Use the same solvent system for TLC as for the column. Spot the crude mixture and collect fractions from the column, spotting each fraction on a TLC plate to identify which fractions contain your purified product. Visualization can be done using a UV lamp (if the compound is UV active) and/or a potassium permanganate stain, which is effective for visualizing amines.
Q3: Should I use normal-phase or reversed-phase chromatography?
For this compound, which is soluble in organic solvents, normal-phase chromatography is a common and effective choice.[10] However, if you continue to face issues with peak shape or separation, reversed-phase chromatography can be a viable alternative. In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11] For basic compounds like this, it is often necessary to add a modifier like formic acid or trifluoroacetic acid to the mobile phase to ensure good peak shape.
Q4: What are some potential impurities I should be aware of?
Potential impurities can include unreacted starting materials such as N-phenethyl-4-piperidone and aniline, or byproducts from the synthesis. If the synthesis involves the reduction of an imine, incomplete reduction can be a source of impurities. In the context of fentanyl synthesis, of which this compound is an intermediate, related substances could also be present.[12][13]
Q5: Can I reuse my column?
While it is possible to flush and reuse a silica gel column, it is generally not recommended for high-purity applications, as residual impurities from a previous run can contaminate your current purification. For routine purifications where the impurities are well-understood, a column may be reused after thorough washing with a strong solvent like methanol or isopropanol.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol is a general guideline for the purification of crude this compound using standard silica gel.
1. Materials:
- Crude this compound
- Silica gel (60 Å, 230-400 mesh)
- Hexane (or heptane)
- Ethyl acetate
- Triethylamine (TEA)
- Glass chromatography column
- TLC plates (silica gel coated)
- Collection tubes
- Rotary evaporator
2. Method Development (TLC): a. Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane). b. On a TLC plate, spot the crude material. c. Develop the TLC plate in a chamber with a solvent system of 80:20:1 hexane:ethyl acetate:triethylamine. d. Visualize the plate under a UV lamp and then with a potassium permanganate stain. e. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
3. Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a small layer of sand. c. In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase. d. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. e. Add a layer of sand on top of the silica bed. f. Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
4. Sample Loading (Dry Loading Recommended): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (approximately 2-3 times the weight of the crude material) to the solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add the dry sample-silica mixture to the top of the packed column.
5. Elution and Fraction Collection: a. Begin eluting with the mobile phase determined from your TLC analysis. b. Collect fractions in test tubes or other suitable containers. c. Monitor the elution process by collecting small samples from the eluent and spotting them on a TLC plate. d. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
6. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification using an Amine-Functionalized Silica Column
This method is an excellent alternative to standard silica gel, often providing better peak shapes for basic compounds without the need for mobile phase modifiers.[14][15]
1. Materials:
- Crude this compound
- Pre-packed amine-functionalized silica gel column or loose amine-functionalized silica
- Hexane (or heptane)
- Ethyl acetate
- TLC plates (amine-functionalized)
2. Method Development (Amine TLC): a. Similar to the standard TLC, develop a method using amine-functionalized TLC plates with a hexane/ethyl acetate solvent system. Note that mobile phase modifiers like TEA are typically not required.[14]
3. Column Preparation and Elution: a. If using a pre-packed column, equilibrate it with the mobile phase. b. If packing your own column, follow the slurry method described in Protocol 1 using the amine-functionalized silica. c. Load the sample (dry loading is preferred). d. Elute the column and collect fractions as described in Protocol 1.
4. Product Isolation: a. Analyze fractions by TLC, combine the pure fractions, and remove the solvent by rotary evaporation.
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. rsc.org [rsc.org]
- 10. biotage.com [biotage.com]
- 11. moravek.com [moravek.com]
- 12. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20060100438A1 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. biotage.com [biotage.com]
How to prevent homocoupling side products in piperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling and other side reactions during piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of piperidine synthesis, and when is it most likely to occur?
A1: Homocoupling is a side reaction where two identical molecules of a starting material react to form a symmetrical dimer. In the synthesis of piperidines, this is most problematic during the preparation of substituted pyridine precursors via metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings. For instance, when attempting to couple an aryl group to a pyridine ring, the aryl starting material may couple with itself, leading to the formation of a biaryl byproduct. This reaction is often promoted by the presence of oxygen.[1]
Q2: Is homocoupling a significant side reaction during the cyclization step to form the piperidine ring?
A2: Generally, homocoupling is not considered a primary side reaction during the direct formation of the piperidine ring through methods like intramolecular reductive amination or the cyclization of amino alcohols. In these reactions, the intramolecular cyclization is kinetically favored, and the reaction conditions are typically not conducive to the intermolecular homocoupling of the starting materials. Side reactions in these steps are more commonly related to incomplete reactions, over-alkylation, or the formation of other cyclic byproducts.
Q3: What are the general strategies to minimize homocoupling in the synthesis of piperidine precursors?
A3: The key strategies to suppress homocoupling in cross-coupling reactions include:
-
Maintaining an Inert Atmosphere: Since oxygen can promote homocoupling, deoxygenating the solvent and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
-
Slow Addition of Reagents: The slow and controlled addition of the more reactive coupling partner, such as a boronic acid or its ester, can help to maintain its low concentration in the reaction mixture, thus favoring the desired cross-coupling over homocoupling.
-
Use of Additives: The addition of mild reducing agents, like potassium formate, can help to suppress palladium(II)-mediated homocoupling.
-
Appropriate Ligand Selection: The choice of ligand for the metal catalyst is critical. Bulky, electron-rich phosphine ligands can often favor the desired reductive elimination step in the catalytic cycle, thereby minimizing homocoupling.
-
Pre-heating the Catalyst: Pre-heating the metal catalyst, base, and solvent before the addition of the nucleophilic coupling partner can sometimes prevent the homocoupling of boronic acids.[1]
Troubleshooting Guide: Homocoupling in Pyridine Precursor Synthesis
This guide provides solutions to common problems encountered with homocoupling during the synthesis of substituted pyridines for subsequent reduction to piperidines.
| Problem | Potential Cause | Recommended Solution(s) |
| High percentage of homocoupled byproduct observed by LC-MS or NMR. | Presence of oxygen in the reaction mixture. | 1. Thoroughly degas the solvent (e.g., by sparging with nitrogen or argon, or freeze-pump-thaw cycles).2. Ensure all glassware is oven-dried and the reaction is set up and maintained under a positive pressure of an inert gas.[1] |
| The rate of homocoupling is competitive with the cross-coupling reaction. | 1. Add the boronic acid or organometallic reagent slowly via a syringe pump.2. Consider using a different catalyst system with a more appropriate ligand that promotes faster cross-coupling. | |
| Inappropriate catalyst or ligand choice. | 1. Screen different palladium or nickel catalysts.2. Employ bulky, electron-rich biaryl monophosphine ligands which can accelerate the desired cross-coupling pathway. | |
| Sub-optimal reaction temperature. | 1. Lowering the reaction temperature may disfavor the homocoupling pathway. Perform a temperature screen to find the optimal conditions. | |
| Inconsistent yields and variable amounts of homocoupling byproduct. | Inconsistent quality of reagents or inert atmosphere. | 1. Use freshly distilled and degassed solvents.2. Ensure the inert gas line has a good seal and positive pressure is maintained throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling to Synthesize an Aryl-Pyridine with Minimal Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask, add the halo-pyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the flask with a septum.
-
-
Degassing:
-
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water) via cannula or syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired aryl-pyridine.
-
Visualizations
Logical Relationship Diagram for Preventing Homocoupling
Caption: A diagram illustrating the causes of homocoupling and the corresponding prevention strategies.
References
Technical Support Center: Efficient Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-ANPP?
A1: The two main synthetic pathways for 4-ANPP are:
-
Reductive Amination: This is a common and efficient method involving the reaction of N-phenethyl-4-piperidone (NPP) with aniline in the presence of a reducing agent.[1] An imine or enamine intermediate is formed in situ and then reduced to the final secondary amine product.[1]
-
N-Alkylation: This route involves the direct alkylation of 4-anilinopiperidine (4-AP) with a phenethyl halide, such as phenethyl bromide, typically in a highly alkaline medium.[2][3][4]
Q2: What is 4-ANPP's primary application in research and development?
A2: 4-ANPP serves as a key intermediate in the synthesis of fentanyl and its analogues.[5] It is the direct precursor that undergoes N-acylation with reagents like propionyl chloride to form fentanyl.[1][5]
Q3: Are there any common impurities or byproducts to be aware of during 4-ANPP synthesis?
A3: Yes, one notable byproduct is phenethyl-4-ANPP, which can form under certain conditions, particularly in one-pot syntheses or with poor control over reactant stoichiometry.[2][6] Its presence can indicate a poorly executed synthesis.[2]
Catalyst Selection and Performance
The choice of catalyst is critical for achieving high yields and purity in 4-ANPP synthesis, particularly for the reductive amination pathway. Below is a comparison of common catalyst systems.
Reductive Amination Catalyst Systems for 4-ANPP Synthesis
| Reducing Agent/Catalyst | Solvent(s) | Additive(s) | Yield (%) | Reference |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | Acetic Acid | 91% | [1][7] |
| Raney Nickel (Ra-Ni) / H₂ | Ethanol | Acetic Acid, Molecular Sieves | 88.1% | [8] |
| Sodium borohydride (NaBH₄) | Not Specified | Not Specified | 50-80% | [3] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This method is favored for its mild conditions and high yield.[7]
-
Step 1: Imine Formation. Dissolve N-phenethyl-4-piperidone (NPP) (1.0 eq) and aniline (1.0 eq) in dichloromethane. Add acetic acid (catalytic amount) to facilitate imine formation.[1] Stir the mixture at room temperature.
-
Step 2: Reduction. To the mixture from Step 1, add sodium triacetoxyborohydride (STAB) (1.4-1.5 eq) portion-wise.[9] Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Step 3: Workup. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Step 4: Purification. The crude 4-ANPP can be purified by recrystallization from a suitable solvent system like chloroform-petroleum ether.[4]
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol offers an alternative with a heterogeneous catalyst.[8]
-
Step 1: Reaction Setup. In a high-pressure autoclave, combine N-phenethyl-4-piperidone (NPP) (1.0 eq), aniline (~1.1 eq), Raney Nickel catalyst, and absolute ethanol.[8] Add glacial acetic acid and molecular sieves to the mixture.[8]
-
Step 2: Hydrogenation. Purge the autoclave with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 0.4 MPa).[8] Heat the reaction mixture (e.g., to 60°C) and stir for the required duration (e.g., 2 hours).[8]
-
Step 3: Workup. After cooling to room temperature, filter off the catalyst. Remove the solvent from the filtrate under reduced pressure.
-
Step 4: Purification. The resulting crude product can be purified by crystallization from petroleum ether to yield white crystals of 4-ANPP.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield in Reductive Amination
-
Potential Cause: Inefficient imine/iminium ion formation.
-
Potential Cause: Decomposition of the reducing agent.
-
Suggested Solution: If using a borohydride-based reagent like STAB, ensure it is of good quality and has not been excessively exposed to moisture, which can cause degradation.[11] Add the reducing agent portion-wise to control the reaction temperature, especially with more reactive hydrides like sodium borohydride.[10]
-
-
Potential Cause: The reducing agent is reducing the starting ketone.
-
Suggested Solution: Sodium borohydride (NaBH₄) can reduce both the starting ketone and the imine.[10] To avoid this, allow sufficient time for imine formation before adding the reducing agent.[12] Alternatively, use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine/iminium ion over the ketone.[10][12]
-
Issue 2: Formation of Byproducts
-
Potential Cause: Over-alkylation of the amine product.
-
Suggested Solution: Reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides.[12] However, careful control of stoichiometry is still important.
-
-
Potential Cause: Formation of phenethyl-4-ANPP.
-
Suggested Solution: This impurity can arise from side reactions, particularly in one-pot syntheses where there might be an excess of reactants that can lead to further alkylation.[9] Ensure controlled addition of reagents and consider a stepwise approach if this byproduct is prevalent.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Co-elution of product with starting materials or impurities.
-
Suggested Solution: An acid-base extraction can be effective. The basic 4-ANPP product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified, and the pure product is extracted with an organic solvent.[10]
-
-
Potential Cause: Emulsion formation during workup.
-
Suggested Solution: Adding brine to the aqueous layer during extraction can help to break up emulsions.[10]
-
Visualizations
Caption: Primary synthetic pathways for 4-ANPP.
Caption: Troubleshooting workflow for 4-ANPP synthesis.
References
- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 4. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]
- 5. 4-ANPP - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Managing reaction temperature for optimal 4-anilino-N-phenethylpiperidine yield
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP). The information provided is intended to assist in managing reaction temperature to optimize yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-ANPP, with a focus on the impact of reaction temperature.
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Reaction temperature is too low: Insufficient energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. For the N-alkylation of 4-anilinopiperidine with a phenethyl halide, a temperature range of 100-130°C is often effective.[1][2] |
| Reaction time is too short: The reaction has not had enough time to proceed to completion. | Increase the reaction time. For the N-alkylation reaction, a duration of 3 to 7 hours is a good starting point.[1][2] | |
| Inefficient reducing agent (for reductive amination): The chosen reducing agent may not be effective under the reaction conditions. | For the reductive amination of N-phenethyl-4-piperidone with aniline, sodium triacetoxyborohydride in the presence of acetic acid has been shown to give excellent yields.[3] If using sodium borohydride, ensure the reaction is run at an appropriate temperature (e.g., room temperature) and for a sufficient duration.[4] | |
| Formation of Impurities/Byproducts | Reaction temperature is too high: High temperatures can lead to side reactions and decomposition of reactants or products. A known byproduct in related syntheses is phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP), which may result from poorly controlled reaction conditions.[5][6][7][8] | Reduce the reaction temperature. If byproducts are observed, consider lowering the temperature to the lower end of the recommended range (e.g., 80-100°C for N-alkylation) and extending the reaction time.[1][2] |
| Incorrect stoichiometry: An excess of one reactant can lead to the formation of byproducts. | Ensure the molar ratios of the reactants are correct. For instance, in the N-alkylation of 4-anilinopiperidine, a slight excess of the phenethyl halide may be used. | |
| Reaction Stalls or is Incomplete | Poor mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized temperature gradients and incomplete reactions. | Ensure vigorous and consistent stirring throughout the reaction. |
| Deactivation of catalyst/reagent: The catalyst or reducing agent may have degraded due to improper handling or storage. | Use fresh, high-quality reagents and handle them according to the supplier's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of 4-ANPP via N-alkylation of 4-anilinopiperidine?
A1: The optimal temperature can vary depending on the specific phenethyl halide and solvent used. However, a general range of 80°C to 150°C is reported in the literature.[1][2] For many applications, a more specific range of 100°C to 130°C for 3 to 7 hours is recommended to achieve a good balance between reaction rate and minimizing byproduct formation.[1][2]
Q2: How does reaction temperature affect the yield of 4-ANPP?
A2: Generally, increasing the reaction temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition, which will lower the overall yield of the desired product. It is crucial to find the optimal temperature that maximizes the formation of 4-ANPP while minimizing side reactions.
Q3: What are the common byproducts to look out for, and how can their formation be minimized?
A3: A potential byproduct is phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP), which can arise from over-alkylation or other side reactions, particularly under "badly executed" synthesis conditions.[5][6][7][8] To minimize its formation, it is important to carefully control the reaction temperature, use the correct stoichiometry of reactants, and monitor the reaction progress to avoid unnecessarily long reaction times at high temperatures.
Q4: Can 4-ANPP be synthesized at room temperature?
A4: Yes, the synthesis of 4-ANPP via the reductive amination of N-phenethyl-4-piperidone with aniline using sodium borohydride can be performed at room temperature, with reported yields of 50-80%.[4] Another highly efficient method utilizes sodium triacetoxyborohydride and can also be conducted at ambient temperatures.[3]
Q5: Are there any specific safety precautions to consider when working with these reaction temperatures?
A5: Yes. When working with elevated temperatures, always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure the reaction is conducted in a well-ventilated fume hood. Use a reliable heating mantle with a temperature controller and a reaction vessel that can withstand the intended temperature and pressure. Be cautious when handling hot glassware and be prepared for potential exothermic reactions.
Quantitative Data Summary
The following table summarizes reaction conditions for the synthesis of 4-anilino-N-phenethylpiperidine from 4-anilinopiperidine and a phenethyl halide as described in various sources.
| Temperature (°C) | Reaction Time (hours) | Reactants | Base/Solvent | Reported Yield | Reference |
| 120 | 2 | 4-anilinopiperidine, 2-phenethyl bromide | 100% Sodium Hydroxide | Not specified | [4] |
| 60 | 5 | 4-anilinopiperidine, 2-phenethyl bromide | 100% Sodium Hydroxide | Not specified | [4] |
| 140 | 4 | 4-anilinopiperidine, 2-phenethyl bromide | 100% Sodium Hydroxide | Not specified | [4] |
| 100-130 | 3-7 | 4-anilinopiperidine, phenethyl halide | Highly alkaline medium | Not specified | [1][2] |
| Room Temp | Not specified | N-phenethyl-4-piperidone, aniline | Sodium borohydride | 50-80% | [4] |
| Not specified | Not specified | N-phenethyl-4-piperidone, aniline | Sodium triacetoxyborohydride, acetic acid | 91% | [3] |
Experimental Protocols
1. N-Alkylation of 4-Anilinopiperidine with Phenethyl Bromide
This protocol is a generalized procedure based on patent literature.[1][2][4]
-
Materials: 4-anilinopiperidine, 2-phenethyl bromide, sodium hydroxide, and a suitable solvent (e.g., toluene or acetonitrile).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-anilinopiperidine in the chosen solvent.
-
Add a strong base, such as sodium hydroxide, to the mixture.
-
Slowly add 2-phenethyl bromide to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 100-130°C) and maintain for the specified time (e.g., 3-7 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Reductive Amination of N-phenethyl-4-piperidone with Aniline
This protocol is based on an optimized synthesis of fentanyl analogs.[3]
-
Materials: N-phenethyl-4-piperidone, aniline, sodium triacetoxyborohydride, acetic acid, and a suitable solvent (e.g., dichloroethane).
-
Procedure:
-
To a solution of N-phenethyl-4-piperidone in the solvent, add aniline followed by acetic acid.
-
Stir the mixture for a short period at room temperature.
-
Add sodium triacetoxyborohydride portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product as necessary.
-
Visualizations
Caption: Logical relationship between reaction temperature and product outcome.
Caption: A generalized experimental workflow for synthesis and troubleshooting.
References
- 1. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 2. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009116084A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes [ojp.gov]
- 7. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenethyl-4-ANPP : a marginally active byproduct suggesting a switch in illicit fentanyl synthesis routes [biblio.ugent.be]
Challenges in the scale-up of 1-Phenethylpiperidin-4-amine production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 1-Phenethylpiperidin-4-amine production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale.
Issue 1: Low or Inconsistent Yields During Reductive Amination
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Question: We are experiencing a significant drop in yield when scaling up the reductive amination of 1-(2-phenylethyl)-4-piperidone with ammonia. What are the potential causes and solutions?
-
Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors:
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Inefficient Heat Transfer: Reductive amination is often an exothermic reaction. On a larger scale, inefficient heat removal can lead to localized hot spots, causing degradation of the starting material, imine intermediate, or the final product.
-
Poor Mixing and Mass Transfer: Inadequate mixing in a larger reactor can result in heterogeneous reaction conditions, leading to incomplete conversion and the formation of byproducts.
-
Reagent Addition Rate: The rate of addition of the reducing agent is more critical at a larger scale. A rapid addition can exacerbate exotherms and promote side reactions.
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Equilibrium Shift: The formation of the imine intermediate from the ketone and amine is an equilibrium process. Water is a byproduct, and its inefficient removal on a larger scale can shift the equilibrium back towards the starting materials.
-
Issue 2: High Impurity Profile and Formation of Byproducts
-
Question: Upon scaling up, we observe an increase in impurities, particularly the corresponding alcohol from the reduction of the ketone starting material and over-alkylation products. How can we minimize these?
-
Answer: The formation of impurities is often exacerbated at a larger scale.
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Ketone Reduction: The primary cause is the use of a reducing agent that is too reactive and not selective for the imine. Sodium triacetoxyborohydride is generally more selective for imine reduction compared to sodium borohydride.[1]
-
Over-alkylation: While less common with ammonia, secondary reactions can occur. Careful control of stoichiometry and reaction temperature is crucial.
-
Unreacted Starting Material: This can be due to poor mixing, insufficient reaction time, or the equilibrium issue mentioned above.
-
Issue 3: Difficulties with Product Isolation and Purification
-
Question: We are facing challenges in isolating and purifying this compound at a larger scale, leading to lower purity and product loss. What are the recommended procedures?
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Answer: Challenges in isolation and purification can be due to the physical properties of the product and the presence of impurities.
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Work-up Procedure: A carefully designed aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. The pH of the aqueous phase should be carefully controlled to ensure the amine product is in its free base form for extraction into an organic solvent.
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Solvent Selection: The choice of extraction solvent is critical. It should have good solubility for the product and be easily separable from the aqueous phase.
-
Purification Method: While chromatography is often used at the lab scale, it may not be feasible for large-scale production. Crystallization of the product as a salt (e.g., hydrochloride) is a common and effective method for purification at scale.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound at an industrial scale?
-
Q2: Which reducing agent is most suitable for the scale-up of the reductive amination step?
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A2: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations at scale.[1] It is milder and more selective for the imine intermediate over the ketone starting material compared to other borohydrides, which helps to minimize the formation of the corresponding alcohol byproduct.[1]
-
-
Q3: What are the critical process parameters to monitor during the scale-up?
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A3: Key parameters to monitor and control include temperature, pressure (especially if using gaseous ammonia and hydrogen), pH, reagent addition rates, and mixing efficiency.
-
-
Q4: How can the formation of the imine intermediate be maximized?
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A4: The formation of the imine is an equilibrium reaction. To drive the reaction forward, removal of water is beneficial. This can be achieved through the use of a dehydrating agent or by azeotropic distillation if the solvent system allows.
-
-
Q5: What are the typical byproducts to expect and how can they be identified?
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A5: Common byproducts include the alcohol resulting from the reduction of the 1-(2-phenylethyl)-4-piperidone starting material, and potentially small amounts of over-alkylated products. These can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 1-(2-phenylethyl)-4-piperidone
| Parameter | Dieckmann Condensation |
| Starting Materials | Phenethylamine, Methyl Acrylate |
| Key Reagents | Base (e.g., Sodium t-butoxide) |
| Solvent | Xylene |
| Reaction Temperature | Varies with base and solvent |
| Reaction Time | 6-24 hours |
| Yield | 40-72% |
| Purity | Up to 98% |
Data compiled from multiple sources.[5]
Table 2: Reaction Parameters for the Reductive Amination to this compound
| Parameter | Reductive Amination |
| Starting Material | 1-(2-phenylethyl)-4-piperidone |
| Amine Source | Ammonia (aqueous or gas) |
| Reducing Agent | Sodium Triacetoxyborohydride, Sodium Cyanoborohydride, Catalytic Hydrogenation |
| Catalyst (if applicable) | Acetic Acid (for borohydride reductions), Iron or Ruthenium catalysts (for hydrogenation)[3][4] |
| Solvent | Methanol, Ethanol, Dichloroethane |
| Reaction Temperature | Room Temperature to 55°C |
| Reaction Time | 12-24 hours |
| Yield | 60-90% |
| Purity | >95% after purification |
Data compiled from multiple sources.[4][6][7]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-phenylethyl)-4-piperidone
This protocol is based on the Dieckmann condensation.
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Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suitable solvent such as xylene.
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Base Addition: A strong base, for example, sodium t-butoxide, is added to the solvent.
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Reactant Addition: A solution of N,N-bis(2-carbomethoxyethyl)phenethylamine in the same solvent is added dropwise to the stirred suspension of the base at a controlled temperature.
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Reaction: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by TLC or GC.
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Hydrolysis and Decarboxylation: After cooling, the reaction is quenched by the slow addition of water. The mixture is then acidified with concentrated hydrochloric acid and heated to reflux to effect hydrolysis and decarboxylation.
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Work-up: The reaction mixture is cooled and the pH is adjusted to basic with a suitable base (e.g., sodium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., xylene).
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Purification: The combined organic extracts are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2-phenylethyl)-4-piperidone, which can be further purified by crystallization or distillation.[5]
Protocol 2: Synthesis of this compound via Reductive Amination
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Reaction Setup: A reactor is charged with 1-(2-phenylethyl)-4-piperidone and a suitable solvent such as methanol.
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Amine Source: An excess of the amine source, such as aqueous ammonia, is added to the reactor.
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pH Adjustment: A catalytic amount of an acid, like acetic acid, is added to facilitate imine formation. The pH should be monitored and maintained in a slightly acidic range.
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Reducing Agent Addition: The reducing agent, for example, sodium triacetoxyborohydride, is added portion-wise at a controlled temperature (e.g., 0-5 °C) to manage the exotherm.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC, GC, or LC-MS.
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Quenching: The reaction is carefully quenched by the addition of a basic aqueous solution (e.g., sodium bicarbonate solution).
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Work-up: The product is extracted into a suitable organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization of its salt form (e.g., by adding a solution of HCl in an appropriate solvent).[2]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for scale-up issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. US20060100438A1 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of Synthesized 4-ANPP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-anilino-N-phenethylpiperidine (4-ANPP). The following information is intended to help address common issues related to the removal of impurities from 4-ANPP.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthesized 4-ANPP?
A1: Common impurities in synthesized 4-ANPP can include unreacted starting materials, byproducts, and side-reaction products. The nature of these impurities often depends on the synthetic route employed. Key impurities to be aware of include:
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Unreacted Precursors: Such as 4-anilinopiperidine (4-AP) or N-phenethyl-4-piperidone (NPP), depending on the synthesis method.[1]
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Over-alkylation Products: Such as phenethyl-4-ANPP, which can form if excess phenethyl halide is used or if reaction conditions are not carefully controlled.[2][3]
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Byproducts from Side Reactions: The specific byproducts can vary based on the synthetic pathway. For instance, different impurities are characteristic of the Janssen, Siegfried, or Gupta synthesis routes.[4][5]
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Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup that are not completely removed.
The presence of 4-ANPP itself as an impurity in final fentanyl products is often an indicator of an incomplete reaction or inadequate purification.[6]
Q2: My synthesized 4-ANPP is not a white solid. What does this indicate?
A2: Pure 4-ANPP is typically a colorless or white crystalline solid.[7][8] A yellow or brownish color in your synthesized product usually indicates the presence of impurities. These could be colored byproducts from the reaction or degradation products. Purification is recommended to obtain a high-purity product.
Q3: What analytical techniques can I use to assess the purity of my 4-ANPP?
A3: Several analytical techniques can be used to determine the purity of your synthesized 4-ANPP and to identify any impurities present. These include:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds in your sample.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the components of your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of your compound and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Can be used to confirm the functional groups present in your product and to detect certain impurities.
Q4: Can I use acid-base extraction to purify 4-ANPP?
A4: Yes, acid-base extraction is a viable method for purifying 4-ANPP, which is a basic compound. The principle is to separate it from neutral or acidic impurities. The basic 4-ANPP can be protonated with an acid to form a water-soluble salt, which will move to the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be collected, and the pH raised with a base to precipitate the purified 4-ANPP.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The solvent may be too nonpolar, or the solution is cooling too quickly. | 1. Add a small amount of a more polar co-solvent to the hot solution. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling | The solution may be too dilute, or the chosen solvent is not suitable. | 1. Evaporate some of the solvent to concentrate the solution and then try cooling again. 2. Try a different recrystallization solvent or a mixture of solvents. Good starting points for 4-ANPP are petroleum ether or a chloroform-petroleum ether mixture.[7][8] |
| Low recovery of purified product | The compound may be too soluble in the chosen solvent, even at low temperatures. | 1. Ensure the minimum amount of hot solvent was used to dissolve the crude product. 2. Cool the solution for a longer period in an ice bath to maximize precipitation. 3. Consider using a different solvent in which the compound has lower solubility at cold temperatures. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The solvent system (mobile phase) is not optimal. | 1. Adjust the polarity of the mobile phase. For normal phase chromatography (e.g., with silica gel), if the compounds are running too high (high Rf), decrease the polarity of the solvent system. If they are staying at the baseline (low Rf), increase the polarity. 2. A good starting point for many organic compounds is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[10] |
| Cracking of the silica gel bed | The column was not packed properly, or the solvent polarity was changed too drastically. | 1. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. 2. If running a gradient elution, change the solvent composition gradually. |
| Compound is not eluting from the column | The mobile phase is not polar enough to move the compound through the stationary phase. | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Experimental Protocols
Protocol 1: Recrystallization of 4-ANPP
This protocol is based on common recrystallization procedures for 4-ANPP mentioned in the literature.[7][8]
Materials:
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Crude 4-ANPP
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Petroleum ether (60-80 °C) or a mixture of chloroform and petroleum ether (40-60 °C)
-
Erlenmeyer flask
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Hot plate
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Ice bath
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Place the crude 4-ANPP in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., petroleum ether) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the 4-ANPP is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution, but avoid adding a large excess.
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Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.
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After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of 4-ANPP
This is a general protocol for the purification of an organic compound by flash column chromatography. The solvent system should be optimized for 4-ANPP using TLC beforehand. A mixture of ethyl acetate and hexanes is a common starting point for compounds of similar polarity.[10]
Materials:
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Crude 4-ANPP
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Silica gel (for flash chromatography)
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Solvent system (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)
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Chromatography column
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Sand
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Collection tubes
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TLC plates and chamber
Procedure:
-
Prepare the chromatography column by adding a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pour it into the column.
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Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.
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Drain the solvent until the level is just at the top of the sand.
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Dissolve the crude 4-ANPP in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
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Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
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Monitor the separation by spotting the collected fractions on TLC plates.
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Combine the fractions containing the pure 4-ANPP.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Typical Solvents | Expected Purity | Notes |
| Recrystallization | Petroleum ether, Chloroform/Petroleum ether[7][8] | High | Effective for removing less soluble or more soluble impurities. |
| Column Chromatography | Hexanes/Ethyl acetate gradients[10] | Very High | Can separate compounds with similar polarities. |
| Acid-Base Extraction | Aqueous acid (e.g., HCl), Aqueous base (e.g., NaOH), Organic solvent (e.g., Dichloromethane) | Moderate to High | Good for removing neutral or acidic impurities from the basic 4-ANPP. |
Visualizations
Caption: General workflow for the purification of synthesized 4-ANPP.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 2. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-ANPP - Wikipedia [en.wikipedia.org]
- 7. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]
- 8. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 9. cfsre.org [cfsre.org]
- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1-Phenethylpiperidin-4-amine for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of chemical intermediates is paramount to the integrity and reproducibility of experimental results. This technical support center provides guidance on the long-term storage and stabilization of 1-Phenethylpiperidin-4-amine (also known as 4-ANPP), a key precursor in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound to ensure long-term stability?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2][3][4]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of amine compounds. For many piperidine derivatives, storage at refrigerated temperatures (2-8°C) is recommended to minimize degradation.[1] While some studies on related compounds in biological matrices show stability at room temperature for extended periods, controlled, cooler temperatures are preferable for the pure solid to ensure maximum shelf life.[5]
Q3: Is this compound sensitive to light?
A3: Yes, similar to other phenethylamine and piperidine derivatives, this compound may be sensitive to light.[1] Exposure to UV or visible light can provide the energy to initiate degradation reactions. Therefore, it is crucial to store the compound in amber or opaque containers to protect it from light.[1]
Q4: What is the impact of humidity on the stability of this compound?
A4: Humidity can introduce moisture, which may lead to the hydrolysis of the amine or facilitate other degradation pathways.[1] It is essential to store this compound in a desiccated environment or within a container with a desiccant to minimize exposure to moisture.[1]
Q5: Are there any chemical incompatibilities I should be aware of during storage?
A5: Yes, this compound, being a secondary amine, is incompatible with strong oxidizing agents and acids.[2] Contact with these substances can lead to rapid degradation. Ensure that the storage area is free from such reactive chemicals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid material (e.g., yellowing or browning) | Oxidation of the amine functionality. This can be accelerated by exposure to air, light, or elevated temperatures. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is opaque and stored at the recommended low temperature. Consider re-purification if the discoloration is significant. |
| Inconsistent analytical results (e.g., lower than expected purity) | Degradation of the compound due to improper storage or handling. | Review storage conditions against the recommended guidelines. Perform a purity analysis using a validated stability-indicating method (see Experimental Protocols). |
| Poor solubility or presence of insoluble particles | Formation of degradation products that are less soluble in the chosen solvent. | Characterize the insoluble material to identify potential degradation products. Filter the solution before use and re-evaluate the purity of the soluble portion. |
| Unexpected peaks in chromatograms | Presence of degradation products or impurities from synthesis. | Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to these. Use a well-characterized reference standard for comparison. |
Quantitative Data Summary
While specific long-term stability data for pure, solid this compound is not extensively published, data from a study on its stability in blood provides valuable insights into its robustness under various temperature conditions. The following table summarizes recommended storage conditions based on general guidelines for piperidine derivatives and the available stability data.
| Storage Condition | Temperature | Humidity | Light | Container | Expected Stability | Reference |
| Recommended Long-Term | 2-8°C | Low (with desiccant) | Protected from light (amber vial) | Tightly sealed | > 3 years | [1][6] |
| Acceptable Short-Term | 15-25°C | Controlled | Protected from light | Tightly sealed | Up to 9 months with minimal degradation | [4][5] |
| Accelerated Degradation | >35°C | High | Exposed to UV/daylight | Open or transparent | Significant degradation may occur | [5] |
Note: The stability data in blood showed that 4-ANPP remained stable at room temperature and refrigerated conditions for 9 months. However, for the pure solid, more stringent conditions are recommended to ensure maximum shelf life.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.[9]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is intended to separate the intact this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. System Suitability:
-
Analyze a standard solution of this compound to determine retention time, peak area, and tailing factor.
-
Analyze a stressed sample to ensure adequate resolution between the parent peak and any degradation product peaks.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and known degradation mechanisms of similar compounds.
Caption: Potential degradation routes for this compound.
Experimental Workflow for Stability Testing
This workflow outlines the logical steps for assessing the stability of this compound.
Caption: A typical workflow for conducting a stability study.
References
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. Long-Term Stability of 13 Fentanyl Analogs in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to 4-ANPP Certified Reference Material
For researchers, scientists, and drug development professionals engaged in the analysis of fentanyl-related compounds, the selection of an appropriate certified reference material (CRM) is a critical step in validating analytical methods. This guide provides a comprehensive comparison of 4-anilino-N-phenethylpiperidine (4-ANPP) CRM against other relevant alternatives, supported by experimental data and detailed methodologies for key analytical techniques. 4-ANPP is a key precursor in the synthesis of fentanyl and several of its analogues, and it is also found as a metabolite and an impurity in illicit fentanyl preparations.[1] Its use as a CRM is essential for ensuring the accuracy and reliability of analytical data in forensic toxicology and pharmaceutical analysis.[2]
Performance Comparison of Certified Reference Materials
The validation of an analytical method relies on demonstrating its performance across several key parameters. The following tables summarize the performance of 4-ANPP CRM in validated Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, alongside comparable data for alternative CRMs used in the analysis of fentanyl and its analogs.
Table 1: Performance Characteristics of 4-ANPP CRM in Validated Analytical Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Bias (%) | Precision (%RSD) | Linearity (r²) |
| GC-MS | Seized Drug Powder | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| LC-MS/MS | Whole Blood | 0.017–0.056 ng/mL | 0.100–0.500 ng/mL | <20 | >80 | ≥ 0.99 |
| LC-MS/MS | Human Plasma | 0.0125 ng/mL | 0.025 ng/mL | Acceptable | < 19% CV (within-run), < 12.6% CV (between-run) | Not explicitly stated |
| LC-MS/MS | Urine | Not explicitly stated | 0.1 ng/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: Comparison with Alternative Certified Reference Materials for Fentanyl and Analog Analysis
| Certified Reference Material | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Applications |
| Fentanyl CRM | LC-MS/MS | Whole Blood | 0.017–0.056 ng/mL | 0.100–0.500 ng/mL | Primary target analyte, quantification of parent drug |
| Norfentanyl CRM | LC-MS/MS | Whole Blood | 0.017–0.056 ng/mL | 0.100–0.500 ng/mL | Major metabolite, indicator of fentanyl use |
| Acetyl Fentanyl CRM | GC-MS | Methanolic Standard | Not explicitly stated | 0.01 mg/mL (lowest calibrator) | Fentanyl analog, forensic identification |
| Furanyl Fentanyl CRM | LC-MS/MS | Human Plasma | 0.0125 ng/mL | 0.025 ng/mL | Fentanyl analog, pharmacokinetic studies |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for the analysis of 4-ANPP using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for 4-ANPP Analysis
This protocol is based on a validated method for the quantitative analysis of fentanyl and related compounds in seized drug materials.[3][4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized powder sample.
-
Dissolve the sample in a known volume of methanol (e.g., 10 mL) to create a stock solution.
-
Prepare a working solution by diluting the stock solution with methanol to a final concentration within the calibration range.
-
For a typical analysis, a 1 mg/mL dilution in chloroform can also be used.[5]
2. Internal Standard:
-
Add a deuterated internal standard, such as Fentanyl-d5, to all calibrators, controls, and samples at a fixed concentration.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: A suitable capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp at 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for 4-ANPP and the internal standard. A full scan mode can be used for qualitative identification.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify 4-ANPP in the samples by interpolating their peak area ratios from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for 4-ANPP Analysis
This protocol is a composite of validated methods for the analysis of fentanyl and its analogs in biological matrices.[6][7][8][9]
1. Sample Preparation (Whole Blood/Plasma):
-
To 100 µL of whole blood or plasma, add the internal standard solution (e.g., Fentanyl-d5).
-
Perform a protein precipitation by adding a suitable organic solvent such as acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Alternatively, a solid-phase extraction (SPE) can be employed for cleaner samples.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II UPLC, Shimadzu Nexera, or equivalent.
-
Mass Spectrometer: SCIEX QTrap 5500, Agilent 6400 series Triple Quadrupole, or similar.
-
Column: A reverse-phase column, such as a C18 or biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte (one for quantification, one for qualification) and the internal standard.
-
Optimize compound-specific parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
-
3. Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
-
Determine the concentration of 4-ANPP in the unknown samples from the calibration curve.
Visualizing Key Processes
To further aid in the understanding of the context and workflow of 4-ANPP analysis, the following diagrams have been generated.
Caption: Synthesis pathway of Fentanyl from 4-ANPP.
Caption: General analytical workflow for fentanyl and its analogs.
References
- 1. 4-ANPP (CRM) - Analytical Standards - CAT N°: 22700 [bertin-bioreagent.com]
- 2. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing ‘Dope’ Samples with One-Step Liquid Extraction [cfsre.org]
- 5. swgdrug.org [swgdrug.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Method evaluation and validation of fentanyl and fentanyl analogs by LC-MS/MS | Poster Board #3335 - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Synthetic Routes of 4-Anilino-N-phenethylpiperidine (4-ANPP)
For Researchers, Scientists, and Drug Development Professionals
4-Anilino-N-phenethylpiperidine (4-ANPP) is a critical intermediate in the synthesis of several potent analgesics, most notably fentanyl and its analogs. The efficiency of 4-ANPP synthesis directly impacts the overall yield and purity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the most prominent synthetic routes to 4-ANPP, offering a comprehensive overview of their methodologies, yields, and reaction conditions to aid researchers in selecting the most suitable method for their specific needs.
The primary synthetic strategies for 4-ANPP can be broadly categorized into three main approaches: the Siegfried route, the Janssen route, and the Gupta (or "one-pot") method. Each of these routes possesses distinct advantages and disadvantages concerning starting materials, reaction complexity, and overall efficiency.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to 4-ANPP, based on available experimental data.
| Parameter | Siegfried Route (Reductive Amination) | Modified Siegfried Route (Valdez Optimization) | Janssen Route (Alkylation) | Gupta Route (One-Pot) |
| Starting Materials | N-phenethyl-4-piperidone (NPP), Aniline | N-phenethyl-4-piperidone (NPP), Aniline | 4-Anilinopiperidine, 2-Phenethyl bromide | 4-Piperidone hydrochloride, Phenylacetaldehyde, Aniline |
| Key Reagents | Sodium borohydride or Borane complex | Sodium triacetoxyborohydride, Acetic acid | Sodium hydroxide | Sodium triacetoxyborohydride, Triethylamine, Acetic acid |
| Reported Yield | ~85% (as bis-HCl salt)[1] | 91%[1] | Not explicitly stated for 4-ANPP step | 40% (overall for fentanyl)[2] |
| Reaction Time | ~22 hours[1] | 24 hours (for ANPP formation)[2] | 2-5 hours[3][4] | 48 hours (for ANPP formation)[2] |
| Reaction Complexity | Two steps from NPP | Two steps from NPP | One step from 4-anilinopiperidine | One-pot, multi-step sequence |
| Noted Purity | High purity of the isolated salt[1] | "Excellent yield" implies high purity | Recrystallization required[3][4] | Purification of final product required |
Experimental Protocols
Siegfried Route: Reductive Amination of N-phenethyl-4-piperidone (NPP)
This route involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline, followed by the reduction of the resulting enamine or imine intermediate.
Optimized Protocol (Valdez Modification)[1]
-
Reaction Setup: To a solution of N-phenethyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane, add aniline (1.05 equivalents) and acetic acid (2 equivalents).
-
Reductive Amination: Stir the mixture for a designated period, then add sodium triacetoxyborohydride (1.4 equivalents) portion-wise.
-
Reaction Monitoring: The reaction is typically stirred for 24 hours at room temperature. Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and the solvent is evaporated to yield 4-ANPP.
Alternative Borane Complex Method[1]
-
Reaction Setup: In a flask, dissolve 1-phenethyl-4-piperidone (5.0 g, 24.6 mmol) in methanol (60 mL). Add aniline (2.35 mL, 25.7 mmol) and stir for 5 minutes.
-
Addition of Reagents: Add acetic acid (2.8 mL, 49 mmol), followed by the addition of 5-ethyl-2-methylpyridine borane complex (3.1 mL, 21 mmol).
-
Reaction: Stir the solution for 22 hours.
-
Quenching and Isolation: Quench the reaction by adding a 4M solution of HCl in methanol (22 mL). Stir the resulting slurry for 2 hours before filtering. Wash the solid with isopropanol, a 3:1 solution of isopropanol:MTBE, and finally with MTBE. Dry the solid to recover 4-ANPP as its bis-HCl salt (14.7 g, 85% yield).
Janssen Route: Alkylation of 4-Anilinopiperidine
This classical approach involves the N-alkylation of 4-anilinopiperidine with a phenethyl halide.
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine 4-anilinopiperidine (17.6 g, 0.10 moles) and a 100% sodium hydroxide solution (50 mL).
-
Addition of Alkylating Agent: Heat the reaction mixture to 60-120°C and add 2-phenethyl bromide (27.75 g, 0.15 moles).
-
Reaction: Stir the reaction mixture vigorously for 2-5 hours.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into ice-cooled water. The crude product precipitates and is collected by filtration.
-
Purification: Recrystallize the crude product from petroleum ether (60-80°C) to obtain colorless crystals of 4-anilino-N-phenethylpiperidine.
Gupta Route: One-Pot Synthesis from 4-Piperidone
This method is a multi-step, one-pot synthesis that starts from 4-piperidone and proceeds to fentanyl, with 4-ANPP being a key intermediate.
Experimental Protocol for 4-ANPP formation[2]
-
Step 1: Formation of NPP intermediate: To a stirred suspension of 4-piperidone monohydrochloride (15.36 g, 0.1 mol) in dichloroethane (450 ml), add triethylamine (27.87 ml, 0.2 mol) and phenylacetaldehyde (11.17 ml, 0.1 mol). Stir for 30 minutes at room temperature under a nitrogen atmosphere. Then, add sodium triacetoxyborohydride (30 g, 0.14 mol) and stir for an additional 24 hours.
-
Step 2: Formation of 4-ANPP: To the same reaction mixture, add aniline (9.12 ml, 0.1 mol), acetic acid (11.53 ml, 0.2 mol), and another portion of sodium triacetoxyborohydride (30 g, 0.14 mol). Continue stirring for another 24 hours. The resulting mixture contains 4-ANPP, which can then be further reacted in situ to form fentanyl.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations in each of the described synthetic routes.
Caption: Siegfried Route to 4-ANPP.
Caption: Janssen Route to 4-ANPP.
Caption: Gupta "One-Pot" Route to 4-ANPP.
Discussion and Conclusion
The choice of synthetic route for 4-ANPP depends on several factors, including the availability of starting materials, desired scale, and the importance of operational simplicity versus overall yield.
-
The Siegfried route , particularly with the Valdez modifications using sodium triacetoxyborohydride, appears to offer the highest reported yields and is a relatively straightforward two-step process from the commercially available N-phenethyl-4-piperidone. The high yield and purity of the isolated product make this an attractive option for laboratory-scale synthesis.[1]
-
The Janssen route is a more classical approach that is advantageous if 4-anilinopiperidine is a readily available starting material. The reaction is a single step, though it requires elevated temperatures and a strong base. The work-up involves recrystallization, which may impact the overall isolated yield. This route is generally considered more complex than the Siegfried method.[3][4][5]
-
The Gupta "one-pot" route offers the advantage of not requiring the isolation of intermediates, which can be beneficial for large-scale production by reducing handling and purification steps. However, the reported overall yield for the entire fentanyl synthesis is modest, and the multi-component nature of the reaction may lead to a more complex impurity profile, necessitating more rigorous purification of the final product.[2]
References
- 1. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]
- 2. scite.ai [scite.ai]
- 3. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of Structure and Activity: A Comparative Guide to 4-ANPP Derivatives at the Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
The 4-anilino-N-phenethylpiperidine (4-ANPP) scaffold is a cornerstone in the development of potent opioid receptor modulators. Its most notorious derivative, fentanyl, and its analogues have profound clinical and societal implications. Understanding the intricate relationship between the chemical structure of 4-ANPP derivatives and their biological activity is paramount for the design of safer, more effective analgesics and for combating the opioid crisis. This guide provides a comparative analysis of 4-ANPP derivatives, summarizing key structure-activity relationships (SAR), presenting quantitative data, and detailing the experimental protocols used for their evaluation.
Structure-Activity Relationship (SAR) Overview
The pharmacological profile of 4-ANPP derivatives is exquisitely sensitive to structural modifications at several key positions. The core scaffold consists of a piperidine ring, an N-phenethyl group, and a 4-anilino group. Acylation of the anilino nitrogen is a critical step that confers opioid activity, with the parent 4-ANPP being largely inactive. Fentanyl, the N-propionyl derivative, serves as the prototypical example.
Key modification points that dictate the activity of 4-ANPP derivatives include:
-
The Acyl Group: The nature of the acyl group on the anilino nitrogen is a primary determinant of potency. Small, lipophilic groups are generally favored. For instance, the propionyl group of fentanyl provides high potency.
-
The N-Phenethyl Group: This group is crucial for high-affinity binding to the μ-opioid receptor (MOR). Its removal or significant alteration drastically reduces analgesic activity[1]. Modifications to the phenyl ring of this group can modulate activity.
-
The Piperidine Ring: Substitutions on the piperidine ring, particularly at the 3 and 4 positions, can have a dramatic impact on potency and selectivity. For example, a methyl group at the 3-position of the piperidine ring can significantly increase potency, as seen in 3-methylfentanyl[2][3].
-
The Anilino Phenyl Ring: Substitution on the anilino phenyl ring generally leads to a decrease in potency.
Comparative Quantitative Data
The following tables summarize the in vitro and in vivo data for a selection of 4-ANPP derivatives, primarily focusing on fentanyl analogues. The data is compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki in nM) of 4-ANPP Derivatives
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |
| Fentanyl | 1.346 | - | - | [4] |
| Alfentanil | - | - | - | - |
| Sufentanil | 0.1380 | - | - | [4] |
| Carfentanil | - | - | - | - |
| Remifentanil | - | - | - | - |
| Acetylfentanyl | - | - | - | - |
| Butyrylfentanyl | - | - | - | - |
| Furanylfentanyl | - | - | - | - |
Data for some compounds were not available in the reviewed literature.
Table 2: In Vitro Functional Activity (EC50 in nM and %Emax) of 4-ANPP Derivatives at the μ-Opioid Receptor
| Compound | G-protein Activation (GTPγS) EC50 (nM) | G-protein Activation (GTPγS) %Emax | β-arrestin Recruitment EC50 (nM) | β-arrestin Recruitment %Emax | Reference |
| Fentanyl | 10.3 | 113% | - | - | [5] |
| Cyclopropylfentanyl | 8.6 | 113% | - | - | [5] |
| Valerylfentanyl | 179.8 | 60% | - | - | [5] |
%Emax is expressed relative to a standard full agonist, such as DAMGO.
Table 3: In Vivo Analgesic Potency (ED50 in mg/kg) of 4-ANPP Derivatives
| Compound | Mouse Tail-Flick ED50 (mg/kg, s.c.) | Reference |
| Fentanyl | 0.01 | [1] |
| N-benzyl Fentanyl Analog | 10-45 | [1] |
| N-methyl Fentanyl | Inactive at 100 | [1] |
| Cyclopropylfentanyl | 0.04 | [5] |
| Valerylfentanyl | 4.0 | [5] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK cells transfected with the MOR gene) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, and GDP.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximum effect (Emax) are determined from the concentration-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the protein β-arrestin to the activated GPCR, a key event in receptor desensitization and an important pathway for biased signaling.
Protocol Outline:
-
Cell Culture: Cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., fused to a reporter enzyme or fluorescent protein) are used.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test compound.
-
Detection: The recruitment of β-arrestin to the receptor is detected by measuring the activity of the reporter enzyme or the change in fluorescence. Several commercial assay formats are available, such as enzyme complementation assays (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET) assays.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways and Biased Agonism
Opioid receptors primarily signal through the Gi/o family of G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This G-protein signaling is responsible for the desired analgesic effects.
However, agonist binding also triggers the recruitment of β-arrestins, which leads to receptor desensitization, internalization, and can initiate a separate wave of signaling. The balance between G-protein and β-arrestin signaling can vary between different ligands, a phenomenon known as "biased agonism"[6][7]. It has been hypothesized that G-protein-biased agonists may offer a better therapeutic profile with reduced side effects, such as respiratory depression and tolerance, which are thought to be mediated, at least in part, by the β-arrestin pathway[6]. Fentanyl is considered a relatively balanced agonist, while some of its derivatives may exhibit bias towards either the G-protein or β-arrestin pathway[8][9].
Caption: General signaling pathway of μ-opioid receptor activation by a 4-ANPP derivative.
Caption: Concept of biased agonism at the μ-opioid receptor.
Conclusion
The 4-ANPP scaffold offers a versatile platform for the development of potent opioid receptor modulators. The structure-activity relationships of its derivatives are complex, with subtle structural changes leading to profound differences in pharmacological activity. A thorough understanding of these relationships, supported by robust in vitro and in vivo data, is essential for the rational design of novel analgesics with improved safety profiles. The concept of biased agonism presents a promising avenue for separating the therapeutic effects from the adverse effects of opioids, and the continued exploration of the SAR of 4-ANPP derivatives will be critical in realizing this potential.
References
- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. annualreviews.org [annualreviews.org]
A Pharmacological Comparison of Fentanyl Analogues Derived from 4-ANPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective pharmacological comparison of various fentanyl analogues synthesized from 4-anilino-N-phenethylpiperidine (4-ANPP). The information is intended for researchers, scientists, and professionals in drug development to understand the structure-activity relationships and comparative pharmacology of this potent class of synthetic opioids. All data is supported by experimental findings from scientific literature.
Introduction to 4-ANPP and its Derivatives
4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP, is a critical chemical intermediate in the synthesis of fentanyl and a wide array of its analogues.[1][2] While 4-ANPP itself is reported to be pharmacologically inactive or possessing only negligible opioid activity, its chemical structure serves as a scaffold for the creation of numerous potent µ-opioid receptor (MOR) agonists.[3] Modifications to the propanamide group, the N-phenethyl group, or the piperidine ring of the fentanyl molecule, all of which are attached to the core 4-ANPP structure, can dramatically alter the pharmacological profile, including receptor binding affinity, potency, and efficacy.
This guide focuses on a selection of fentanyl analogues derived from 4-ANPP, presenting their in vitro pharmacological data to facilitate a comparative understanding of their potential effects.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for several fentanyl analogues derived from 4-ANPP at the human µ-opioid receptor (hMOR). This data provides a quantitative comparison of their binding affinity (Ki), potency (EC50), and efficacy (Emax). It is important to note that variations in experimental conditions can affect these values, and therefore, comparisons are most accurate when data is sourced from the same study.
Table 1: µ-Opioid Receptor Binding Affinity (Ki) of Fentanyl Analogues
| Compound | Ki (nM) | Reference Compound | Assay Conditions |
| Fentanyl | 1.6 ± 0.4 | [3H]diprenorphine | Membranes from cells overexpressing hMOR |
| Acetylfentanyl | 51.2 ± 12.3 | [3H]diprenorphine | Membranes from cells overexpressing hMOR |
| Butyrylfentanyl | 4.3 ± 0.8 | [3H]diprenorphine | Membranes from cells overexpressing hMOR |
| Furanylfentanyl | 0.43 ± 0.07 | [3H]diprenorphine | Membranes from cells overexpressing hMOR |
| Carfentanil | 0.19 ± 0.03 | [3H]diprenorphine | Membranes from cells overexpressing hMOR |
| Remifentanil | 0.60 ± 0.11 | [3H]diprenorphine | Membranes from cells overexpressing hMOR |
Table 2: In Vitro Potency (EC50) and Efficacy (Emax) of Fentanyl Analogues in GTPγS Binding Assay
| Compound | EC50 (nM) | Emax (% of DAMGO) | Assay Conditions |
| Fentanyl | 10.3 | 113% | CHO cells expressing hMOR |
| Acetylfentanyl | 330 | 85% | CHO cells expressing hMOR |
| Butyrylfentanyl | 24.5 | 98% | CHO cells expressing hMOR |
| Furanylfentanyl | 8.1 | 105% | CHO cells expressing hMOR |
| Cyclopropylfentanyl | 8.6 | 113% | CHO cells expressing hMOR |
| Valerylfentanyl | 179.8 | 60% | CHO cells expressing hMOR |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacological properties of fentanyl analogues.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand (e.g., [³H]DAMGO or [³H]diprenorphine).
-
Unlabeled competitor (test fentanyl analogue).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing hMOR to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone), radioligand, and membrane preparation.
-
Competition: Serial dilutions of the test fentanyl analogue, radioligand, and membrane preparation.
-
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein coupled receptors (GPCRs), such as the µ-opioid receptor, by quantifying the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Cell membranes expressing the hMOR.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test fentanyl analogue.
-
Reference agonist (e.g., DAMGO).
-
Glass fiber filters and cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add the following:
-
Assay buffer containing GDP.
-
Serial dilutions of the test fentanyl analogue or reference agonist.
-
Cell membrane preparation.
-
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the logarithm of the agonist concentration.
-
Use non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a standard full agonist like DAMGO).
-
Visualizations
Synthesis of Fentanyl Analogues from 4-ANPP
The following diagram illustrates the general synthetic pathway for producing various fentanyl analogues from the common precursor, 4-ANPP.
Caption: General synthesis of fentanyl analogues from 4-ANPP.
µ-Opioid Receptor Signaling Pathway
This diagram illustrates the canonical G-protein signaling pathway activated by µ-opioid receptor agonists like fentanyl and its analogues.
Caption: µ-Opioid receptor G-protein signaling pathway.
Structure-Activity Relationship (SAR) Overview
This diagram provides a simplified overview of the structure-activity relationships for fentanyl analogues derived from 4-ANPP, highlighting key modification sites.
Caption: Structure-activity relationships of 4-ANPP derivatives.
References
Unmasking a Precursor: The Cross-Reactivity of 4-ANPP in Fentanyl Immunoassays
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic opioid detection, the specificity of fentanyl immunoassays is paramount. A critical aspect of this specificity is the potential for cross-reactivity with related compounds, including precursors and metabolites. This guide provides a comparative analysis of the cross-reactivity of 4-anilino-N-phenethylpiperidine (4-ANPP), a key precursor in the synthesis of fentanyl and its analogs, in various commercially available fentanyl immunoassays. Understanding this cross-reactivity is crucial for accurate interpretation of screening results and for the development of more precise detection methods.
Data Presentation: 4-ANPP Cross-Reactivity Across Fentanyl Immunoassays
The following table summarizes the reported cross-reactivity of 4-ANPP in several fentanyl immunoassay kits. The data reveals generally low to negligible cross-reactivity, indicating that most assays are highly specific for fentanyl and its structurally similar analogs over this particular precursor.
| Immunoassay Kit | Manufacturer | Stated Cross-Reactivity of 4-ANPP (%) | Analyte Concentration for Cross-Reactivity Determination |
| ARK™ Fentanyl II Assay | ARK Diagnostics, Inc. | 0.21 | 471.8 ng/mL |
| Neogen® Fentanyl ELISA Kit | Neogen Corporation | Cross-reactivity evaluated, specific percentage not detailed in abstract | Not specified in abstract |
| Rapid Response™ Fentanyl Test Strips | BTNX, Inc. | Lower cross-reactivity compared to other analogs (qualitative) | Not specified |
| DRI™ Fentanyl II Assay | Thermo Fisher Scientific | Data not explicitly provided in available documentation | Not applicable |
| SEFRIA™ Fentanyl Urine Enzyme Immunoassay | Immunalysis Corporation | Data not explicitly provided in available documentation | Not applicable |
Experimental Protocols: Determining Immunoassay Cross-Reactivity
The determination of cross-reactivity in fentanyl immunoassays typically follows a standardized protocol designed to assess the specificity of the antibody used in the assay. The general methodology involves the following key steps:
1. Preparation of Stock Solutions:
-
A high-concentration stock solution of 4-ANPP is prepared in a suitable solvent (e.g., methanol, ethanol, or dimethylformamide).
-
A stock solution of the target analyte, fentanyl, is also prepared.
2. Serial Dilutions:
-
A series of dilutions of the 4-ANPP stock solution are made in a drug-free matrix, typically synthetic urine or whole blood, to create a range of concentrations for testing.
3. Immunoassay Procedure:
-
The immunoassay is performed according to the manufacturer's instructions for the specific kit being evaluated.
-
The prepared 4-ANPP dilutions are run on the assay as if they were unknown samples.
4. Determination of the Minimum Cross-Reacting Concentration:
-
The lowest concentration of 4-ANPP that produces a positive result, equivalent to the assay's cutoff concentration for fentanyl, is determined.
5. Calculation of Percent Cross-Reactivity:
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Fentanyl Cutoff Concentration / Minimum 4-ANPP Concentration Producing a Positive Result) x 100
This standardized approach allows for a quantitative comparison of the specificity of different immunoassays.
Visualizing the Experimental Workflow and Molecular Relationships
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Comparative Guide to Isotopic Labeling of 1-Phenethylpiperidin-4-amine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetically isotopically labeled 1-Phenethylpiperidin-4-amine (4-ANPP) with established radiotracers for positron emission tomography (PET) imaging of the opioid receptor system. While 4-ANPP is primarily known as a precursor in the synthesis of fentanyl and its analogs, its core structure is a key pharmacophore for opioid receptor ligands.[1][2] This guide explores its potential as a research tracer and benchmarks it against current standards in the field.
Product Profile: Isotopically Labeled this compound (Hypothetical Tracer)
Isotopically labeled 4-ANPP would be a valuable tool for in vitro and in vivo studies of opioid receptor pharmacology and for tracking the biodistribution of fentanyl-related compounds. Labeling with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would enable non-invasive imaging with PET.
Potential Labeling Strategies:
-
¹¹C-Labeling: Introduction of a ¹¹C-methyl group onto the piperidine nitrogen or the phenethyl amino group. Alternatively, [¹¹C]CO₂ can be used to introduce a labeled carboxyl group which can then be reduced.[3][4]
-
¹⁸F-Labeling: Incorporation of an ¹⁸F-fluoroethyl group onto the piperidine nitrogen.[5][6]
-
Deuterium Labeling: Stable isotope labeling with deuterium can be used for metabolic studies and as an internal standard in quantitative mass spectrometry.[7]
Hypothetical Performance Characteristics:
Based on its structure as a precursor to potent µ-opioid receptor agonists, a radiolabeled 4-ANPP tracer would be expected to exhibit affinity for opioid receptors.[1][2] However, its in vivo behavior, including specificity, metabolic stability, and blood-brain barrier penetration, would require experimental validation.
Competitive Landscape: Comparison with Established Opioid PET Tracers
The primary alternatives to a labeled 4-ANPP tracer are well-established radioligands for the µ, δ, and κ opioid receptors. This section compares the hypothetical labeled 4-ANPP with two widely used opioid PET tracers: [¹¹C]Carfentanil (a µ-opioid receptor agonist) and [¹⁸F]Diprenorphine (a non-selective opioid receptor antagonist).
Table 1: Comparison of Performance Characteristics of Opioid PET Tracers
| Feature | Hypothetical [¹¹C]4-ANPP | [¹¹C]Carfentanil | [¹⁸F]Diprenorphine |
| Target Receptor | Primarily µ-opioid (speculative) | High affinity and selective for µ-opioid receptors[3] | Non-selective antagonist for µ, δ, and κ opioid receptors[5][6] |
| Isotope Half-life | 20.4 minutes (for ¹¹C) | 20.4 minutes[3] | 109.8 minutes[5] |
| Typical Radiochemical Yield (Decay-corrected) | Dependent on synthetic route | 4 ± 1%[3] | 26 ± 8%[5] |
| Molar Activity (at end of synthesis) | Dependent on synthetic route | 18,731 ± 12,077 Ci/mmol[3] | Not explicitly stated, but high specific activity is achieved[5] |
| In vivo Performance | Unknown | High specific binding to µ-opioid receptors in the brain.[3][8] | Suitable for imaging all three opioid receptor subtypes.[5][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the compared tracers.
Hypothetical Synthesis of [¹¹C]4-ANPP
A potential route for the synthesis of [¹¹C]4-ANPP could involve the reductive amination of N-phenethyl-4-piperidone (NPP) with [¹¹C]aniline.
Protocol:
-
Production of [¹¹C]Aniline: [¹¹C]Aniline can be synthesized from cyclotron-produced [¹¹C]CO₂ via conversion to [¹¹C]nitrobenzene followed by reduction.
-
Reductive Amination:
-
Dissolve N-phenethyl-4-piperidone (NPP) in a suitable solvent (e.g., dichloroethane).
-
Add the synthesized [¹¹C]aniline to the solution.
-
Introduce a reducing agent, such as sodium triacetoxyborohydride.
-
The reaction mixture is stirred at room temperature.
-
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]4-ANPP.
Synthesis of [¹¹C]Carfentanil
This protocol is adapted from a reported updated synthesis of [¹¹C]Carfentanil.[3]
Protocol:
-
[¹¹C]MeOTf Production: [¹¹C]Methyl triflate ([¹¹C]MeOTf) is produced from cyclotron-generated [¹¹C]CO₂.
-
Radiolabeling:
-
[¹¹C]MeOTf is bubbled through a solution of the desmethyl carfentanil precursor (as a tetrabutylammonium salt) dissolved in ethanol (0.4 mg in 100 µL).
-
-
Purification:
-
The crude reaction mixture is diluted with 6 mL of 1% ammonium hydroxide.
-
The solution is passed through an Agilent Bond Elut C2 cartridge to trap [¹¹C]Carfentanil.
-
The cartridge is washed with 20% ethanol to remove unreacted precursor and impurities.
-
[¹¹C]Carfentanil is eluted from the cartridge with 0.5 mL of ethanol.
-
-
Formulation: The eluted product is diluted with sterile water for injection and passed through a 0.22 µm sterile filter.
Synthesis of [¹⁸F]Fluoroethyl-diprenorphine ([¹⁸F]FDPN)
This protocol is based on the synthesis of 6-O-[¹⁸F]fluoroethyl-diprenorphine.[5]
Protocol:
-
[¹⁸F]Fluoroethyltosylate ([¹⁸F]FETos) Synthesis: [¹⁸F]FETos is prepared from cyclotron-produced [¹⁸F]fluoride.
-
¹⁸F-Fluoroalkylation:
-
The 6-O-desmethyl-diprenorphine precursor is reacted with [¹⁸F]FETos.
-
-
Deprotection: Any protecting groups are removed.
-
Purification: The final product, [¹⁸F]FDPN, is purified by HPLC.
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
References
- 1. Development and In Vivo Evaluation of a κ-Opioid Receptor Agonist as a PET Radiotracer with Superior Imaging Characteristics | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. 4-ANPP - Wikipedia [en.wikipedia.org]
- 3. An updated synthesis of [11C]carfentanil for positron emission tomography (PET) imaging of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET imaging of opioid receptors in pain: progress and new directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of three structurally related ¹⁸F-labeled orvinols of different intrinsic activities: 6-O-[¹⁸F]fluoroethyl-diprenorphine ([¹⁸F]FDPN), 6-O-[¹⁸F]fluoroethyl-buprenorphine ([¹⁸F]FBPN), and 6-O-[¹⁸F]fluoroethyl-phenethyl-orvinol ([¹⁸F]FPEO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosynthesis and preclinical evaluation of [11C]fentanyl in rodents using positron emission tomography - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for the Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP), a crucial precursor in the manufacturing of fentanyl and its analogs, is predominantly achieved through the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1][2] The choice of catalyst for this transformation is a critical parameter, influencing not only the yield and purity of the final product but also the reaction conditions and overall process efficiency. This guide provides an objective comparison of various catalytic systems employed for 4-ANPP synthesis, supported by experimental data to inform catalyst selection in research and development settings.
Comparative Analysis of Catalytic Performance
The efficacy of different catalysts in the synthesis of 4-ANPP is summarized in the table below. The data highlights the performance of various reducing agents under specific experimental conditions.
| Catalyst/Reducing Agent | Substrates | Reaction Conditions | Yield (%) | Purity | Reference |
| Hydride Reducing Agents | |||||
| Sodium Triacetoxyborohydride (STAB) | N-phenethyl-4-piperidone, Aniline | Dichloromethane (DCM), Acetic Acid, Room Temperature, 14h | 91% | High | [3] |
| Sodium Borohydride (NaBH₄) | N-phenethyl-4-piperidone, Aniline | Methanol, Reflux (80°C) | Significant Increase from RT | Not Specified | [3] |
| Sodium Borohydride (NaBH₄) | N-phenethyl-4-piperidone, Aniline | Room Temperature | 50-80% | Not Specified | [4] |
| Sodium Cyanoborohydride (NaCNBH₃) | N-phenethyl-4-piperidone, Aniline | Methanol, Reflux (80°C) | Significant Increase from RT | Not Specified | [3] |
| Metal-Based Reducing Agents | |||||
| Zinc (Zn) powder and Acetic Acid | N-phenethyl-4-piperidone, Aniline | 90% Acetic Acid, RT then 50-70°C, 24h total | Not Specified | Not Specified | [2][4] |
| Catalytic Hydrogenation | |||||
| Palladium on Carbon (Pd/C) | N-phenethyl-4-piperidone, Aniline, H₂ | Not Specified for 4-ANPP | Not Specified | Not Specified | General Method |
| Transfer Hydrogenation | |||||
| Formic Acid / Formamide (Leuckart-Wallach) | N-phenethyl-4-piperidone, Aniline | High Temperature (typically >120°C) | Not Specified | Not Specified | [5][6] |
Reaction Pathway and Experimental Workflow
The synthesis of 4-ANPP via reductive amination follows a general pathway involving the formation of an iminium intermediate from N-phenethyl-4-piperidone and aniline, which is then reduced to the final product.
Caption: General synthetic pathway for 4-ANPP.
A typical experimental workflow for the synthesis of 4-ANPP involves the reaction setup, monitoring, workup, and purification of the product.
Caption: General experimental workflow for 4-ANPP synthesis.
Detailed Experimental Protocols
Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This method is reported to provide a high yield of 4-ANPP under mild conditions.[3]
Procedure:
-
To a solution of N-phenethyl-4-piperidone (1.0 equiv) and aniline (1.0 equiv) in dichloromethane (DCM), add acetic acid (1.0 equiv).
-
Cool the mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or column chromatography.
Reductive Amination using Sodium Borohydride (NaBH₄)
A common and cost-effective method, though potentially requiring elevated temperatures for improved yields.[3][4]
Procedure:
-
Dissolve N-phenethyl-4-piperidone (1.0 equiv) and aniline (1.0-1.2 equiv) in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5-2.0 equiv) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature or heat to reflux (as specified by the protocol) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify as needed.
Reductive Amination using Zinc and Acetic Acid
This method avoids the use of hydride-based reducing agents.[2][4]
Procedure:
-
In a reaction vessel, combine N-phenethyl-4-piperidone (1.0 equiv), aniline (1.2 equiv), and 90% acetic acid.
-
Add zinc powder (2.0-3.0 equiv) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12 hours, then heat to 50-70°C for an additional 12 hours.
-
Monitor the reaction progress.
-
After completion, cool the reaction mixture and filter to remove excess zinc.
-
Dilute the filtrate with water and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Discussion of Catalytic Systems
-
Hydride Reagents (STAB, NaBH₄, NaCNBH₃): Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that often provides high yields at room temperature, making it a popular choice in laboratory settings.[3] Sodium borohydride is a more powerful reducing agent and is more cost-effective, but may require heating to achieve comparable yields in this specific transformation.[3] Sodium cyanoborohydride is also effective but is toxic and requires careful handling.
-
Metal-Based Reductions (Zinc/Acetic Acid): The use of zinc powder in acetic acid offers an alternative to hydride reagents. This method is robust but may require longer reaction times and heating.[2][4] The workup involves filtration and neutralization, which can be straightforward for large-scale synthesis.
-
Catalytic Hydrogenation (e.g., Pd/C): This is a common industrial method for reductive amination due to its high efficiency and the generation of water as the only byproduct. However, it requires specialized equipment for handling hydrogen gas under pressure. Specific, optimized conditions and yield data for the synthesis of 4-ANPP using this method were not prominently available in the reviewed literature, suggesting it may be less commonly reported in public domain sources for this particular synthesis.
-
Leuckart-Wallach Reaction: This method utilizes formic acid or its derivatives as both the reducing agent and the source of the amine in some cases. It typically requires high temperatures. While a classic method for reductive amination, specific applications and quantitative yield data for 4-ANPP synthesis are not well-documented in the available literature, potentially due to the harsh conditions and the availability of milder, more efficient modern methods.[5][6]
Conclusion
The selection of a catalyst for the synthesis of 4-ANPP is a trade-off between yield, reaction conditions, cost, and safety. For laboratory-scale synthesis where high yield and mild conditions are prioritized, sodium triacetoxyborohydride appears to be an excellent choice. Sodium borohydride offers a more economical alternative, particularly if the reaction can be optimized at elevated temperatures. For larger-scale operations, zinc and acetic acid or potentially catalytic hydrogenation may be more viable, although the latter requires specific infrastructure. The Leuckart-Wallach reaction, while historically significant, appears less favored for this specific transformation in modern synthetic chemistry. Researchers should carefully consider these factors and consult the primary literature for detailed procedural optimizations.
References
Assessing the Purity of 4-ANPP from Diverse Synthesis Methodologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of 4-anilino-N-phenethylpiperidine (4-ANPP), a critical precursor in the synthesis of fentanyl and its analogues, when produced via different chemical synthesis routes. The purity of 4-ANPP is paramount in pharmaceutical development and research to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). Impurities stemming from the synthesis process can have unintended pharmacological or toxicological effects, making their identification and control a regulatory and scientific necessity.
This document outlines the most common synthesis methods for 4-ANPP, details the analytical protocols for purity assessment, and presents a qualitative comparison of the impurity profiles associated with each method.
Key Synthesis Routes of 4-ANPP
The production of 4-ANPP is a key step in several documented fentanyl synthesis pathways. The choice of synthesis route can significantly influence the impurity profile of the resulting 4-ANPP. The most frequently cited methods include the Siegfried, Gupta, and Valdez routes.
-
The Siegfried Method: This method involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1] It is a widely recognized route and has been extensively studied in forensic chemistry.[2]
-
The Gupta "One-Pot" Method: This approach is characterized by carrying out the synthesis in a single reaction vessel, which can impact the formation of byproducts.[3][4] A notable impurity associated with the Gupta-patent route is phenethyl-4-ANPP.[5][6]
-
The Valdez Method: This is another significant route for 4-ANPP synthesis. Studies have compared the impurity profiles of 4-ANPP produced via the Valdez method with other routes, identifying specific impurities that can act as chemical attribution signatures.[3][7]
Impurity Profile Comparison
| Synthesis Method | Key Precursors/Intermediates | Commonly Associated Impurities in Final Product |
| Siegfried | N-phenethyl-4-piperidone (NPP) | N-phenylpropanamide, 1-phenylethylpiperidin-4-ol, Acetylfentanyl[3][4] |
| Gupta-Patent | 4-piperidone, 4-anilinopiperidine (4-AP) | Phenethyl-4-ANPP, Ethyl-4-ANPP[5][6] |
| Valdez | N-phenethyl-4-piperidone (NPP) | Valdez-specific carbamate impurities[8] |
| Janssen | Benzylfentanyl, Norfentanyl | Benzylfentanyl[9] |
Note: Some compounds, like 4-ANPP itself, can be considered both a precursor/intermediate and an impurity if not fully consumed in the subsequent reaction step.[10][11]
Experimental Protocols for Purity Assessment
The determination of 4-ANPP purity and the identification of related impurities are primarily achieved through chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the qualitative and quantitative analysis of 4-ANPP and its impurities.
Methodology:
-
Sample Preparation: A precisely weighed amount of the 4-ANPP sample is dissolved in a suitable organic solvent (e.g., methanol or dichloromethane) to a known concentration.[12]
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC system. The injection is performed in splitless mode to maximize the transfer of analytes to the column.[12]
-
Chromatographic Separation: The separation of 4-ANPP from its impurities is achieved on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of all components.[12]
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Quantification: The purity of 4-ANPP is determined by comparing the peak area of the 4-ANPP analyte to a calibration curve generated from certified reference standards. The relative abundance of impurities can be estimated by their peak areas relative to that of 4-ANPP.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing thermally labile or non-volatile impurities that are not amenable to GC-MS.
Methodology:
-
Sample Preparation: Similar to GC-MS, a precise amount of the 4-ANPP sample is dissolved in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).[12]
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic component (e.g., acetonitrile).[12]
-
Ionization: The eluent from the LC column is directed to an electrospray ionization (ESI) source, which generates charged droplets that desolvate to produce gas-phase ions of the analytes.
-
Tandem Mass Spectrometry (MS/MS): The ions are then introduced into a tandem mass spectrometer (e.g., a triple quadrupole or quadrupole time-of-flight instrument). In the first stage, the precursor ion corresponding to 4-ANPP or a suspected impurity is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.
-
Quantification: Purity is determined by comparing the analyte's response to a calibration curve prepared from reference standards.
Workflow for Assessing 4-ANPP Purity
The following diagram illustrates a typical workflow for the comprehensive assessment of 4-ANPP purity from a given synthesis batch.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.uva.nl [pure.uva.nl]
- 5. researchgate.net [researchgate.net]
- 6. Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 9. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 10. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cfsre.org [cfsre.org]
- 12. osti.gov [osti.gov]
A Comprehensive Guide to the Analytical and Pharmacological Benchmarking of Novel Fentanyl Analogues Against 4-ANPP Derivatives
Introduction: The Evolving Landscape of Synthetic Opioids
The relentless emergence of novel synthetic opioids presents a formidable challenge to public health, forensic science, and drug development. Fentanyl, a potent synthetic μ-opioid receptor (MOR) agonist, and its ever-expanding list of analogues are at the forefront of this crisis.[1][2] These compounds are often synthesized from common precursors, with 4-anilino-N-phenethylpiperidine (4-ANPP) being a cornerstone in many clandestine and research synthesis pathways.[3][4][5] 4-ANPP is the immediate precursor to fentanyl and can be chemically modified to produce a vast array of analogues by reacting it with different acyl chlorides or other reagents.[3][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark new fentanyl analogues. We will move beyond simple potency comparisons to delineate a multi-tiered evaluation process, encompassing analytical identification, in vitro pharmacological characterization, and in vivo assessment of both therapeutic and adverse effects. The objective is to create a robust data package that not only determines the relative potency of a new analogue but also critically evaluates its potential safety profile, a crucial step in understanding its risks and any potential therapeutic utility.
Part 1: Unambiguous Analytical Characterization
The first principle in evaluating any new compound is to know precisely what it is. Fentanyl analogues often possess minute structural variations, such as positional isomers, which can be indistinguishable by rudimentary techniques yet may have profoundly different pharmacological activities.[6] Therefore, a multi-technique approach is not just recommended; it is essential for authoritative identification.[7]
Causality in Method Selection
The choice of analytical instrumentation is dictated by the need for both sensitivity and specificity. Due to the high potency of many analogues, they may be present in biological or seized samples at very low concentrations (sub-ng/mL).[6][8] Furthermore, the structural similarity among analogues necessitates high-resolution techniques to avoid misidentification.[7]
Core Analytical Methodologies
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preeminent method for both the identification and quantification of fentanyl analogues in biological and forensic samples.[8] Its power lies in the combination of chromatographic separation (based on polarity) and mass-to-charge ratio analysis of both the parent molecule and its fragments. This dual-verification provides high confidence in identification.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A foundational technique in forensic labs, GC-MS separates compounds based on volatility and provides a characteristic fragmentation pattern upon electron ionization.[8] This fragmentation "fingerprint" is highly reproducible and can be compared against spectral libraries for identification.
Experimental Protocol: LC-MS/MS for Novel Analogue Identification
This protocol outlines a self-validating workflow for the confident identification and quantification of a putative new fentanyl analogue.
-
Sample Preparation:
-
Rationale: To remove interfering matrix components (salts, proteins) that can suppress the analytical signal.[8]
-
Step 1: Perform a solid-phase extraction (SPE) or liquid-liquid extraction on the biological matrix (e.g., blood, urine) or a simple dilution for a seized powder sample.
-
Step 2: Evaporate the solvent and reconstitute the sample in the mobile phase to ensure compatibility with the LC system.
-
-
Chromatographic Separation:
-
Rationale: To separate the target analyte from other compounds in the mixture, including isomers, to ensure the mass spectrometer analyzes a pure compound at any given time.
-
Step 1: Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Step 2: Apply a gradient elution program, typically starting with a high concentration of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high concentration of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Analysis:
-
Rationale: To confirm the molecular weight and structural components of the analyte.
-
Step 1: Operate the mass spectrometer in a positive electrospray ionization (ESI+) mode.
-
Step 2: Perform a full scan (e.g., m/z 100-600) to determine the parent ion's mass-to-charge ratio.
-
Step 3: Conduct a product ion scan (MS/MS) on the suspected parent ion. The resulting fragmentation pattern provides structural information and a highly specific identifier for the molecule.
-
-
Data Analysis & Confirmation:
-
Rationale: To ensure the identification is accurate and defensible.
-
Step 1: Compare the retention time and the parent/product ion masses against a certified reference standard of the suspected analogue.
-
Step 2: For a truly novel compound, high-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass and elemental composition, further solidifying its identity.[6]
-
Visualization: Analytical Workflow
Caption: Workflow for unambiguous identification of novel fentanyl analogues.
Part 2: In Vitro Pharmacological Profiling
Once a new analogue is identified, the next critical step is to understand how it interacts with its biological target, the μ-opioid receptor (MOR). In vitro assays provide precise, quantitative data on receptor binding affinity and functional potency, free from the complexities of a whole organism.
Causality in Assay Selection
We employ a two-pronged approach. First, binding assays tell us how tightly the compound "sticks" to the receptor. Second, functional assays tell us what happens after it binds—does it activate the receptor, and how strongly? This distinction is crucial, as high binding affinity does not always equate to high functional efficacy.
Key In Vitro Methodologies
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Kᵢ) of the analogue for the μ, δ (delta), and κ (kappa) opioid receptors. This provides an initial measure of potency and selectivity.
-
Protocol: A competitive radioligand binding assay is the gold standard.
-
Prepare cell membranes expressing the human opioid receptor of interest (e.g., HEK-293 cells transfected with MOR).
-
Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test analogue.
-
After incubation, separate the bound from unbound radioligand via rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ (concentration of analogue that displaces 50% of the radioligand) and convert it to a Kᵢ value. A lower Kᵢ indicates higher binding affinity.
-
-
-
Functional Assays ([³⁵S]GTPγS Binding):
-
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the analogue in activating G-proteins, the first step in cellular signaling.[9][10]
-
Protocol:
-
Use the same receptor-expressing cell membranes as in the binding assay.
-
Incubate the membranes with varying concentrations of the test analogue in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analogue).
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate bound and free [³⁵S]GTPγS and quantify the bound radioactivity.
-
Plot the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist like DAMGO).
-
-
Visualization: μ-Opioid Receptor Signaling Pathway
Caption: Agonist activation of the MOR inhibits adenylyl cyclase.
Data Presentation: Comparative In Vitro Profile
| Compound | MOR Kᵢ (nM) | MOR EC₅₀ (nM) ([³⁵S]GTPγS) | MOR Eₘₐₓ (%) (vs. DAMGO) |
| Fentanyl | Reference Value | Reference Value | 100% |
| Carfentanil | Reference Value | Reference Value | >100% |
| 4-ANPP | >10,000 | No Activity | 0% |
| New Analogue A | Experimental Value | Experimental Value | Experimental Value |
| New Analogue B | Experimental Value | Experimental Value | Experimental Value |
Part 3: In Vivo Preclinical Assessment
While in vitro data are foundational, they cannot predict the complex physiological effects in a living system. In vivo animal models are indispensable for assessing both the desired analgesic effects and the life-threatening adverse effects, principally respiratory depression.[11]
Causality in Model Selection
We use specific, validated models to dissect different aspects of pain processing and systemic toxicity. The hot plate and tail flick tests are standard for assessing acute pain and are sensitive to centrally acting analgesics.[12][13] The tail flick test measures a spinal reflex, while the hot plate test involves higher-order brain processing, providing a more complete picture of antinociception.[14] For safety, whole-body plethysmography is a non-invasive and robust method to quantify respiratory depression, the primary cause of fatal opioid overdose.[15]
Key In Vivo Methodologies
-
Antinociception - Hot Plate Test:
-
Objective: To measure the response latency to a thermal stimulus, reflecting supraspinal analgesic effects.[14][16]
-
Protocol:
-
Place a mouse or rat on a surface maintained at a constant noxious temperature (e.g., 55°C).[14]
-
Start a timer and observe the animal for behaviors indicating pain, such as hind paw licking or jumping.[13]
-
Record the latency (in seconds) to the first pain response.
-
Immediately remove the animal to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) is mandatory.
-
Administer the test analogue or vehicle control and repeat the test at set time intervals (e.g., 15, 30, 60, 90 minutes) to determine peak effect and duration of action.
-
-
-
Adverse Effect - Respiratory Depression Assessment:
-
Objective: To quantify the dose-dependent depression of respiratory function.
-
Protocol (Whole-Body Plethysmography):
-
Place a conscious, unrestrained animal into a sealed plethysmography chamber.
-
Allow the animal to acclimate, then record baseline respiratory parameters (respiratory rate, tidal volume) for a set period.
-
Administer a dose of the test analogue (subcutaneously or intraperitoneally).
-
Immediately return the animal to the chamber and continuously record respiratory parameters.
-
Analyze the data to determine the nadir (lowest point) of respiratory rate and the duration of the depression. This process is repeated across a range of doses to determine the dose that causes a 50% reduction in respiration (ED₅₀ for respiratory depression).
-
-
Visualization: In Vivo Experimental Workflow
References
- 1. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 2. New Synthetic Opioids: Clinical Considerations and Dangers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-ANPP - Wikipedia [en.wikipedia.org]
- 4. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 5. ussc.gov [ussc.gov]
- 6. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
Safety Operating Guide
Proper Disposal of 1-Phenethylpiperidin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 1-Phenethylpiperidin-4-amine, a compound that requires careful management due to its hazardous properties and regulatory status. Adherence to these protocols is critical for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for specific handling instructions.
Personal Protective Equipment (PPE): Personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, and inhalation of dust or fumes.[1][2] This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or splash goggles.[2]
-
Face Protection: A face shield may be necessary for splash hazards.[2]
-
Protective Clothing: A lab coat or chemical-resistant apron.[2]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]
Handling and Storage of Waste:
-
Store waste in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances such as acids and oxidizing agents.[1]
-
Keep waste containers tightly closed to prevent leaks and the release of fumes.[1][2]
-
Ensure spill containment materials, like absorbent pads, are readily available.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. This substance is often regulated as a controlled substance precursor, which necessitates stringent disposal procedures.[3][4]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with any other solvents or reagents.
-
Segregate the Waste: It is crucial to keep amine waste separate from other chemical waste streams, especially acids and oxidizing agents, to prevent hazardous reactions.[1] Do not mix this compound waste with non-hazardous materials.
Step 2: Containerization and Labeling
-
Use Compatible Containers: Collect the waste in a designated, compatible container. The container must be in good condition and have a secure, tight-fitting lid.[1]
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." List any other components of the mixture. The label should also include appropriate hazard warnings (e.g., "Toxic," "Irritant").[1]
Step 3: On-Site Accumulation
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Follow Institutional Guidelines: Adhere to your institution's policies regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.
Step 4: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[1]
-
Do Not Dispose Down the Drain: Never dispose of this compound, or aqueous solutions containing it, down the sanitary sewer.[1][5] This compound can be harmful to aquatic life.[1]
-
Do Not Dispose in Regular Trash: This chemical waste must not be disposed of in the regular trash.[5] Disposal must be handled by an authorized hazardous or special waste collection service.[2][6]
Step 5: Empty Container Disposal
-
Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[7]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste.[7]
-
Final Disposal: Once the container is thoroughly cleaned and the label is defaced, it may be disposed of as regular trash, depending on your institution's specific policies.[7]
Quantitative Data Summary
The following table summarizes key hazard information for this compound and related compounds.
| Property | Value | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [2][8] |
| Precautionary Statements | P261: Avoid breathing dust/fumesP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to authorized hazardous or special waste collection point | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L_2023027EN.01000101.xml [eur-lex.europa.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
